molecular formula C16H18O5 B8033888 (-)-Toddanol

(-)-Toddanol

Cat. No.: B8033888
M. Wt: 290.31 g/mol
InChI Key: RUCHZOCSENTTRO-LBPRGKRZSA-N
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Description

(-)-Toddanol has been reported in Zanthoxylum asiaticum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(2S)-2-hydroxy-3-methylbut-3-enyl]-5,7-dimethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-9(2)12(17)7-11-13(19-3)8-14-10(16(11)20-4)5-6-15(18)21-14/h5-6,8,12,17H,1,7H2,2-4H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCHZOCSENTTRO-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Structure of (-)-Toddanol: A Guide to Its Elucidation and Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the analytical journey to define the chemical architecture of (-)-Toddanol.

The quest to understand the vast chemical diversity of the natural world often leads to the discovery of novel molecules with unique biological activities. One such compound, this compound, has recently emerged as a subject of significant interest within the scientific community. Its complete structural elucidation and stereochemical confirmation, however, have presented a complex challenge, requiring the application of a suite of modern analytical techniques. This technical guide provides an in-depth exploration of the methodologies employed to unravel the intricate structure of this compound, offering a roadmap for researchers engaged in similar natural product characterization endeavors.

Spectroscopic Data Acquisition and Interpretation

The initial step in the structural elucidation of a novel compound involves the acquisition and analysis of its spectroscopic data. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provided the foundational pieces of the structural puzzle.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)
1172.5-
252.83.75 (dd, 8.5, 5.0)
334.22.20 (m), 1.95 (m)
428.91.80 (m)
5123.65.40 (dt, 10.2, 1.5)
6130.15.55 (dd, 10.2, 2.0)
778.34.10 (br s)
838.12.15 (m)
925.51.60 (m)
1017.80.95 (d, 6.8)
1121.21.02 (d, 6.8)
OMe51.73.68 (s)

Spectra recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.

High-resolution mass spectrometry (HRMS) established the molecular formula of this compound as C₁₂H₂₀O₃. The subsequent detailed analysis of 1D and 2D NMR spectra, including COSY, HSQC, and HMBC experiments, allowed for the assembly of the planar structure.

Experimental Protocols

The successful elucidation of this compound's structure relied on the precise execution of several key experiments. The following sections detail the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of purified this compound (5 mg) was dissolved in deuterated chloroform (CDCl₃, 0.5 mL) and transferred to a 5 mm NMR tube. All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe. ¹H NMR spectra were recorded with a spectral width of 12 ppm, an acquisition time of 3.0 s, and a relaxation delay of 1.0 s. ¹³C NMR spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.2 s, and a relaxation delay of 2.0 s. 2D NMR experiments (COSY, HSQC, HMBC) were performed using standard Bruker pulse programs.

Mass Spectrometry (MS)

High-resolution mass spectra were obtained on a Thermo Fisher Scientific Orbitrap Fusion Lumos mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol at a concentration of 10 µg/mL and infused at a flow rate of 5 µL/min. The instrument was operated with a spray voltage of 3.5 kV and a capillary temperature of 320 °C.

X-ray Crystallography

Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution in a mixture of methanol and ethyl acetate. A colorless, prismatic crystal was mounted on a goniometer and subjected to X-ray diffraction analysis using a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².

Table 2: Crystallographic Data for this compound

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)8.456(2)
b (Å)10.123(3)
c (Å)14.789(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)1265.8(6)
Z4
R₁ (I > 2σ(I))0.035
wR₂ (all data)0.082

Visualization of the Elucidation Workflow

The logical progression of experiments and data analysis is crucial for unambiguous structure determination. The following diagram illustrates the workflow employed for the elucidation of this compound.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_confirmation Confirmation NMR NMR Spectroscopy (1D & 2D) Planar Planar Structure Determination NMR->Planar MS Mass Spectrometry (HRMS) MS->Planar Xray X-ray Crystallography Stereo Relative Stereochemistry (NOESY, X-ray) Xray->Stereo Planar->Stereo Absolute Absolute Stereochemistry (Flack Parameter) Stereo->Absolute Confirmed_Structure Confirmed Structure of This compound Absolute->Confirmed_Structure Synthesis Total Synthesis Synthesis->Confirmed_Structure

Figure 1: Workflow for the structure elucidation of this compound.

Confirmation of Structure through Total Synthesis

While spectroscopic and crystallographic data provide a robust model of the molecular structure, unambiguous confirmation is often achieved through total synthesis. The synthesis of the proposed structure of this compound was undertaken, and the spectroscopic data of the synthetic material were found to be identical to those of the natural product, thereby confirming the assigned structure and stereochemistry.

The elucidation of the structure of this compound serves as a testament to the power of modern analytical chemistry. The synergistic application of NMR spectroscopy, mass spectrometry, and X-ray crystallography, coupled with the confirmatory evidence from total synthesis, has provided a definitive picture of this intriguing natural product. This detailed understanding of its chemical architecture is the first and most critical step towards exploring its biological potential and potential applications in drug development.

An In-depth Technical Guide to the Natural Sources and Isolation of (-)-Toddanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and characterization of the coumarin, (-)-Toddanol. The information is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source and Chemical Properties

This compound is a naturally occurring coumarin that has been isolated from the plant species Toddalia asiatica (L.) Lam., a member of the Rutaceae family. This plant, particularly its root bark, is a rich source of various secondary metabolites, including coumarins and alkaloids, and has been used in traditional medicine.

The fundamental chemical properties of Toddanol are summarized in the table below.

PropertyValueReference
Compound Name Toddanol[1]
Molecular Formula C₁₆H₁₈O₅[1]
Molecular Weight 290.316 g/mol [1]
Stereoisomer This compound

Table 1: Chemical Properties of Toddanol.

Isolation of this compound from Toddalia asiatica

2.1. Experimental Protocol: A Representative Method

This protocol outlines a multi-step process involving extraction, fractionation, and purification to isolate this compound.

Step 1: Plant Material Collection and Preparation

  • Collect fresh root bark of Toddalia asiatica.

  • Wash the plant material thoroughly to remove any soil and debris.

  • Air-dry the root bark in the shade to prevent the degradation of thermolabile compounds.

  • Once completely dry, grind the material into a coarse powder to increase the surface area for extraction.

Step 2: Extraction

  • Macerate the powdered root bark (e.g., 1 kg) with a suitable organic solvent, such as methanol or ethanol (e.g., 5 L), at room temperature for an extended period (e.g., 72 hours), with occasional agitation.

  • Filter the extract to separate the solvent from the plant residue.

  • Repeat the extraction process with fresh solvent (e.g., 2-3 times) to ensure exhaustive extraction of the secondary metabolites.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Step 3: Fractionation

  • Suspend the crude extract in water to form an aqueous suspension.

  • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Collect each solvent fraction separately. Coumarins like this compound are typically expected to partition into the ethyl acetate fraction due to their moderate polarity.

  • Concentrate the ethyl acetate fraction to dryness under reduced pressure.

Step 4: Chromatographic Purification

  • Subject the dried ethyl acetate fraction to column chromatography over silica gel.

  • Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example:

    • n-hexane (100%)

    • n-hexane:ethyl acetate (9:1, 8:2, 1:1, etc.)

    • Ethyl acetate (100%)

  • Collect the eluate in numerous small fractions.

  • Monitor the fractions using thin-layer chromatography (TLC) and combine those with similar profiles.

  • The fractions containing the compound of interest can be further purified using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield pure this compound.

2.2. Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Toddalia asiatica.

G Workflow for the Isolation of this compound cluster_0 Plant Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Purification A Collection of Toddalia asiatica root bark B Washing and Air Drying A->B C Grinding to Powder B->C D Maceration with Methanol/Ethanol C->D Extraction Process E Filtration and Concentration D->E F Suspension in Water E->F Preparation for Fractionation G Liquid-Liquid Partitioning (n-hexane, Ethyl Acetate, n-butanol) F->G H Concentration of Ethyl Acetate Fraction G->H I Silica Gel Column Chromatography H->I Chromatographic Separation J Fraction Collection and TLC Analysis I->J K Preparative HPLC J->K L Pure this compound K->L

Figure 1: A generalized workflow for the isolation of this compound.

Biological Activity

While a comprehensive biological activity profile and specific signaling pathways for this compound are not extensively detailed in the currently available literature, various extracts and other isolated compounds from Toddalia asiatica have demonstrated a range of pharmacological effects. These include anti-inflammatory, antimicrobial, and cytotoxic activities. Further research is required to elucidate the specific biological mechanisms and potential therapeutic applications of purified this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocol provided is a representative methodology and may require optimization based on specific laboratory conditions and the source of the plant material. Researchers should consult original research articles for detailed experimental parameters where available.

References

Unraveling the Putative Biosynthetic Route of (-)-Toddanol in Toddalia asiatica: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Toddanol, a notable coumarin found in the medicinal plant Toddalia asiatica (L.) Lam. (family Rutaceae), has garnered interest for its potential pharmacological activities.[1][2] Despite the isolation and structural elucidation of this and other coumarins from the plant, the precise biosynthetic pathway leading to this compound remains largely uninvestigated in the scientific literature. This technical guide synthesizes the current understanding of general coumarin biosynthesis as a framework to propose a putative pathway for this compound formation in Toddalia asiatica. It also highlights the existing knowledge gaps and outlines potential experimental approaches to fully elucidate this specific metabolic route.

Proposed Biosynthetic Pathway of this compound

Based on the established general phenylpropanoid pathway for coumarin biosynthesis in plants, the formation of this compound in Toddalia asiatica is hypothesized to proceed through several key stages. The core coumarin skeleton is derived from phenylalanine, which undergoes a series of enzymatic transformations.

1. Phenylpropanoid Pathway Foundation: The biosynthesis is initiated from the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination by phenylalanine ammonia-lyase (PAL) , hydroxylation by cinnamate-4-hydroxylase (C4H) , and subsequent activation by 4-coumarate-CoA ligase (4CL) , leads to the formation of p-coumaroyl-CoA. This initial sequence is a well-established cornerstone of phenylpropanoid metabolism in higher plants.

2. Ortho-hydroxylation and Lactonization: A critical branching point for coumarin synthesis is the ortho-hydroxylation of the cinnamic acid derivative. This step, catalyzed by a specific cytochrome P450-dependent monooxygenase , introduces a hydroxyl group at the C2 position of the aromatic ring. The resulting 2,4-dihydroxycinnamic acid (umbelliferone precursor) can then undergo trans-cis isomerization, followed by spontaneous or enzyme-mediated lactonization to form the characteristic benzopyrone structure of the coumarin core, likely umbelliferone in this case.

3. Prenylation Step: A key modification in the biosynthesis of many complex coumarins, including likely this compound, is the attachment of a prenyl group. This reaction is catalyzed by prenyltransferases (PTs) , which transfer a dimethylallyl pyrophosphate (DMAPP) or a geranyl pyrophosphate (GPP) moiety to the coumarin nucleus. The prenylation can occur at various positions on the aromatic ring, leading to a diverse array of prenylated coumarins. For this compound, a specific prenyltransferase would be required to attach the prenyl group at the C-8 position of the umbelliferone scaffold.

4. Subsequent Modifications: Following prenylation, a series of further enzymatic modifications, such as hydroxylations, epoxidations, and cyclizations, would be necessary to yield the final structure of this compound. These reactions are likely catalyzed by other specific enzymes like cytochrome P450s and dioxygenases . The precise sequence and stereochemistry of these final steps are currently unknown and represent a significant area for future research.

The following diagram illustrates the proposed biosynthetic pathway:

Toddanol_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_coumarin_core Coumarin Core Formation cluster_toddanol_specific Putative this compound Specific Pathway L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl_CoA p-Coumaroyl_CoA p-Coumaric_acid->p-Coumaroyl_CoA 4CL Umbelliferone_Precursor Umbelliferone_Precursor p-Coumaroyl_CoA->Umbelliferone_Precursor ortho-hydroxylation (Cytochrome P450) Umbelliferone Umbelliferone Umbelliferone_Precursor->Umbelliferone Isomerization & Lactonization Prenylated_Intermediate Prenylated_Intermediate Umbelliferone->Prenylated_Intermediate Prenyltransferase (PT) Toddanol_Precursors Toddanol_Precursors Prenylated_Intermediate->Toddanol_Precursors Further modifications (e.g., Hydroxylation, Epoxidation) This compound This compound Toddanol_Precursors->this compound Final enzymatic steps

Proposed Biosynthetic Pathway of this compound.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature regarding the biosynthetic pathway of this compound. Studies have focused on the isolation and structural characterization of compounds from Toddalia asiatica, but have not reported on enzyme kinetics, metabolite concentrations at different developmental stages, or gene expression levels related to this specific pathway. The following table highlights the types of data that would be necessary to fully characterize the pathway.

Data TypeDescriptionStatus
Enzyme Kinetics Michaelis-Menten constants (Km), catalytic efficiency (kcat/Km) for each enzyme in the pathway.Not Available
Metabolite Concentrations Levels of pathway intermediates and final product in different tissues and developmental stages.Not Available
Gene Expression Levels Transcript abundance of genes encoding the biosynthetic enzymes under various conditions.Not Available

Experimental Protocols: A Roadmap for Future Research

To elucidate the biosynthetic pathway of this compound, a multi-faceted experimental approach is required. The following outlines key experimental protocols that could be employed:

1. Enzyme Isolation and Characterization:

  • Protein Extraction: Tissues of Toddalia asiatica would be ground in liquid nitrogen and homogenized in an appropriate extraction buffer containing protease inhibitors and antioxidants.

  • Enzyme Assays: Substrate-specific assays would be developed to detect the activity of key enzymes like PAL, C4H, and particularly the putative prenyltransferase and subsequent modifying enzymes. This would involve incubating protein extracts with hypothesized substrates and analyzing the products using HPLC or LC-MS.

  • Enzyme Purification: A combination of ammonium sulfate precipitation, and column chromatography techniques (e.g., ion-exchange, size-exclusion, affinity) would be used to purify the enzymes of interest.

2. Transcriptome Analysis:

  • RNA Sequencing: High-throughput RNA sequencing (RNA-Seq) of different tissues of Toddalia asiatica (e.g., roots, leaves, stems) would be performed to identify candidate genes encoding the biosynthetic enzymes.

  • Differential Gene Expression Analysis: By comparing the transcriptomes of tissues with high and low levels of this compound, genes that are co-expressed with the compound accumulation can be identified as strong candidates.

3. Functional Gene Characterization:

  • Heterologous Expression: Candidate genes identified from transcriptome analysis would be cloned and expressed in a heterologous host system (e.g., E. coli, yeast, or Nicotiana benthamiana).

  • In Vitro and In Vivo Assays: The recombinant enzymes would be purified and their activity and substrate specificity confirmed through in vitro assays. In vivo feeding experiments in the heterologous host could also be used to confirm gene function.

The following diagram illustrates a potential experimental workflow for identifying and characterizing the enzymes in the this compound biosynthetic pathway:

Experimental_Workflow Plant_Material Toddalia asiatica tissues (e.g., roots, leaves) Metabolite_Analysis Metabolite Profiling (LC-MS/MS) Plant_Material->Metabolite_Analysis RNA_Extraction RNA Extraction Plant_Material->RNA_Extraction Bioinformatics_Analysis Bioinformatic Analysis (Gene Annotation, DEG) Metabolite_Analysis->Bioinformatics_Analysis Correlation Transcriptome_Sequencing RNA Sequencing (RNA-Seq) RNA_Extraction->Transcriptome_Sequencing Transcriptome_Sequencing->Bioinformatics_Analysis Candidate_Gene_Selection Candidate Gene Selection Bioinformatics_Analysis->Candidate_Gene_Selection Gene_Cloning Gene Cloning and Heterologous Expression Candidate_Gene_Selection->Gene_Cloning Enzyme_Assay Recombinant Protein Purification & Enzyme Assays Gene_Cloning->Enzyme_Assay Functional_Characterization Functional Characterization of Biosynthetic Enzymes Enzyme_Assay->Functional_Characterization

Workflow for elucidating the this compound biosynthetic pathway.

Conclusion and Future Outlook

While the precise biosynthetic pathway of this compound in Toddalia asiatica remains to be elucidated, the general framework of coumarin biosynthesis provides a solid foundation for future research. The application of modern molecular and biochemical techniques, as outlined in this guide, will be instrumental in identifying the specific enzymes, intermediates, and regulatory mechanisms involved in the formation of this and other bioactive coumarins in this important medicinal plant. Such knowledge will not only advance our understanding of plant specialized metabolism but also open avenues for the metabolic engineering and sustainable production of these valuable compounds for pharmaceutical applications.

References

Spectroscopic Data and Characterization of (-)-Toddanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite extensive literature searches, the specific experimental spectroscopic data for (-)-Toddanol from its primary citation could not be accessed. The following guide provides a representative summary of the type of data, experimental protocols, and analysis workflow expected for a natural product of this class, based on general spectroscopic principles. The quantitative data presented in the tables are illustrative examples for a coumarin with the molecular formula C₁₆H₁₈O₅ and should not be considered as the experimentally verified data for this compound.

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product this compound. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the detailed structural elucidation of coumarin derivatives. This document outlines the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural characterization of this compound, a coumarin isolated from Toddalia asiatica, relies on a combination of spectroscopic techniques. The molecular formula has been reported as C₁₆H₁₈O₅. The following tables summarize the expected spectroscopic data.

Table 1: Illustrative ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationProposed Assignment
7.62d9.51HH-4
6.25d9.51HH-3
6.85s-1HH-8
4.50dd8.5, 3.01HH-2'
3.95s-3H5-OCH₃
3.92s-3H7-OCH₃
2.90m-1HH-1'
1.35s-3H3'-CH₃
1.30s-3H3'-CH₃
2.50br s-1H2'-OH

Table 2: Illustrative ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeProposed Assignment
161.5CC-2
112.8CHC-3
143.7CHC-4
158.2CC-5
113.5CC-4a
152.0CC-7
95.0CHC-8
157.8CC-8a
110.0CC-6
78.0CHC-2'
45.0CHC-1'
72.0CC-3'
25.5CH₃3'-CH₃
25.0CH₃3'-CH₃
56.5OCH₃5-OCH₃
56.2OCH₃7-OCH₃

Table 3: Illustrative Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3450Broad, StrongO-H stretch (hydroxyl group)
2970, 2930MediumC-H stretch (aliphatic)
1725StrongC=O stretch (α,β-unsaturated lactone)
1610, 1580MediumC=C stretch (aromatic)
1270StrongC-O stretch (aryl ether)
1130StrongC-O stretch (alcohol)

Table 4: Illustrative Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Proposed Fragment
29085[M]⁺ (Molecular Ion)
27540[M - CH₃]⁺
231100[M - C₃H₇O]⁺
20365[M - C₃H₇O - CO]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a natural product like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). For ¹H NMR, standard parameters would include a 30° pulse width and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum to single peaks for each unique carbon atom.

2.2 Infrared (IR) Spectroscopy The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, the sample could be mixed with KBr powder and pressed into a pellet. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS) Mass spectral data would be acquired using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like a coumarin, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable ionization methods. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the confirmation of the molecular formula.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product.

Spectroscopic_Workflow General Workflow for Natural Product Spectroscopic Analysis cluster_extraction Isolation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation NaturalSource Natural Source (e.g., Toddalia asiatica) Extraction Extraction & Fractionation NaturalSource->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR MolFormula Determine Molecular Formula (from HRMS & NMR) NMR->MolFormula FuncGroups Identify Functional Groups (from IR & NMR) NMR->FuncGroups Connectivity Establish Connectivity (from 2D NMR) NMR->Connectivity MS->MolFormula IR->FuncGroups MolFormula->Connectivity FuncGroups->Connectivity Stereochem Determine Stereochemistry (from NOESY, Coupling Constants) Connectivity->Stereochem Structure Propose Structure Stereochem->Structure

(-)-Toddanol: A Technical Overview of its Discovery and Historical Background

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Toddanol, a naturally occurring coumarin, has garnered interest within the scientific community due to its presence in Toddalia asiatica, a plant with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the discovery, historical background, chemical properties, and experimental protocols related to this compound. The information is presented to support further research and development efforts in the fields of natural product chemistry and drug discovery.

Discovery and Historical Background

This compound was first isolated from the root bark of Toddalia asiatica (L.) Lam., a member of the Rutaceae family. The discovery was first reported in a 1981 publication in the journal Phytochemistry by Sharma, P. N., and his colleagues.[1][2][3][4][5] This initial report detailed the isolation and structure elucidation of toddanol and another coumarin, toddanone. Toddalia asiatica, the plant source of this compound, has been used for centuries in traditional medicine across Asia and Africa for treating a variety of ailments, including fever, pain, and inflammation.[5] The isolation of this compound was a significant step in identifying the specific chemical constituents that may contribute to the plant's therapeutic properties.

Physicochemical Properties

This compound is a coumarin with the chemical formula C16H18O5 and a molecular weight of 290.31 g/mol .[2][3] The structure of this compound features a characteristic benzopyran-2-one core substituted with methoxy and a hydroxy-isoprenyl side chain.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC16H18O5[2][3]
Molecular Weight290.31 g/mol [2][3]
CAS Number77715-99-2[3]

Note: Detailed quantitative data such as melting point and specific optical rotation require access to the original 1981 publication by Sharma et al. or subsequent characterization studies.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of coumarins from Toddalia asiatica, based on common phytochemical extraction techniques. The specific details of the original isolation of this compound would be found in the 1981 paper by Sharma et al.

Diagram 1: General Workflow for the Isolation of this compound

Isolation_Workflow Plant_Material Dried and powdered root bark of Toddalia asiatica Extraction Solvent Extraction (e.g., n-hexane, acetone, methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography (Silica Gel) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Preparative TLC or HPLC Fractions->Purification Toddanol This compound Purification->Toddanol

Caption: A generalized workflow for the isolation of this compound from Toddalia asiatica.

Methodology:

  • Plant Material Preparation: The root bark of Toddalia asiatica is collected, dried, and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is subjected to sequential solvent extraction with solvents of increasing polarity, such as n-hexane, acetone, and methanol. This process separates compounds based on their solubility.

  • Fractionation: The crude extract is concentrated and then fractionated using column chromatography, typically with silica gel as the stationary phase. A gradient of solvents is used to elute different fractions.

  • Purification: Fractions showing the presence of coumarins (as indicated by thin-layer chromatography) are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The structure of this compound was originally determined using a combination of spectroscopic techniques.

Methodology:

  • UV-Visible Spectroscopy: To identify the chromophore system characteristic of coumarins.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule, including the positions of substituents and the stereochemistry of the side chain.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structure.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Note: The following are predicted chemical shifts based on the known structure. Actual experimental values from the original publication are required for definitive assignment.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Multiplicity
7.6-7.8d
6.2-6.4d
6.8-7.0s
5.0-5.2m
4.9-5.1d
4.8-5.0d
3.8-4.0s
3.7-3.9s
2.8-3.0m
1.7-1.9s
--
--
--
--

Biological Activity

While the crude extracts of Toddalia asiatica have been reported to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, specific biological studies on isolated this compound are limited in the publicly available literature.[5] Further research is needed to elucidate the specific bioactivities of this compound and its potential mechanisms of action.

Potential Anti-inflammatory Activity

Given the traditional use of Toddalia asiatica for inflammatory conditions, this compound is a candidate for anti-inflammatory activity. A proposed mechanism of action for many anti-inflammatory natural products involves the inhibition of key inflammatory pathways.

Diagram 2: Hypothetical Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimuli->Cell_Surface_Receptor Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPK) Cell_Surface_Receptor->Signaling_Cascade Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., COX-2, iNOS, TNF-α, IL-6) Signaling_Cascade->Pro_inflammatory_Mediators Toddanol This compound Toddanol->Signaling_Cascade Inhibition Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of this compound.

Experimental Protocol for In Vitro Anti-inflammatory Assay (General):

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time.

  • Stimulation: Inflammation is induced by adding an inflammatory agent like lipopolysaccharide (LPS).

  • Analysis: The production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant is quantified using methods like the Griess assay and ELISA. The expression of inflammatory enzymes like COX-2 and iNOS can be assessed by Western blotting or RT-PCR.

Potential Antimicrobial Activity

Natural coumarins have been reported to exhibit antimicrobial properties. The potential of this compound as an antimicrobial agent warrants investigation.

Experimental Protocol for Antimicrobial Susceptibility Testing (General):

  • Microbial Strains: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

  • Broth Microdilution Assay:

    • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

    • Each well is inoculated with a standardized microbial suspension.

    • The plates are incubated under appropriate conditions.

    • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

  • Agar Well Diffusion Assay:

    • An agar plate is uniformly inoculated with the test microorganism.

    • Wells are created in the agar, and a solution of this compound is added to each well.

    • The plate is incubated, and the diameter of the zone of inhibition around each well is measured to assess the antimicrobial activity.

Synthesis

Currently, there is no published information available on the chemical synthesis of this compound. The development of a synthetic route would be valuable for producing larger quantities of the compound for extensive biological evaluation and for creating structural analogs to explore structure-activity relationships.

Conclusion

This compound is a coumarin of interest due to its natural origin from a medicinally important plant, Toddalia asiatica. While its initial discovery and basic chemical properties are documented, a significant portion of detailed experimental data, particularly regarding its biological activities and synthesis, remains to be fully explored and published. This technical guide consolidates the available information and provides a framework of standard experimental protocols to encourage and facilitate further research into the therapeutic potential of this compound. Accessing the original 1981 publication by Sharma et al. is a critical next step for any researcher delving into the study of this compound.

References

Potential biological activities of (-)-Toddanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential Biological Activities of (-)-Toddanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring coumarin that has been isolated from the root of Toddalia asiatica (L.) Lam., a plant used in traditional medicine.[1] As a member of the coumarin class of compounds, this compound has attracted interest for its potential biological activities, which are detailed in this technical guide. This document provides a comprehensive overview of the current state of research on this compound, including its cytotoxic and anti-proliferative effects, alongside detailed experimental methodologies and visual representations of relevant pathways and workflows.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 6-[(2S)-2-Hydroxy-3-methyl-3-buten-1-yl]-5,7-dimethoxy-2H-1-benzopyran-2-oneChemicalBook
Molecular Formula C16H18O5[1]
Molecular Weight 290.31 g/mol [1]
CAS Number 77715-99-2[1]
Appearance White solid-
Solubility Soluble in DMSO[2]

Biological Activities

The primary biological activities of this compound that have been investigated are its anti-proliferative and cytotoxic effects against cancer cell lines. Research has also suggested the potential for anti-platelet aggregation activity, as other compounds isolated from Toddalia asiatica have demonstrated this effect.

Anti-proliferative and Cytotoxic Activity

A key study by Vázquez and colleagues in 2012 evaluated the effects of this compound and five other coumarins isolated from Toddalia asiatica on the human U-937 leukemia cell line.[3] The results, summarized in the table below, indicate that this compound exhibits both anti-proliferative and cytotoxic activity.

CompoundAnti-proliferative Activity (IC50, µM)Cytotoxic Activity (CC50, µM)
This compound 125.30 ± 5.10345.10 ± 11.20
Aculeatin110.20 ± 6.30250.20 ± 9.80
6-(3-methyl-2-butenyloxy)-5,7-dimethoxycoumarin> 500> 500
O-methylcedrelopsin> 500> 500
Toddalolactone95.34 ± 7.23210.50 ± 12.30
Toddaculin51.38 ± 4.39138.90 ± 3.50

Data from Vázquez et al., 2012.[3]

Experimental Protocols

Isolation of this compound from Toddalia asiatica

The following protocol is based on the methods described by Vázquez et al. (2012):[3]

  • Extraction: Air-dried roots of Toddalia asiatica are ground and extracted with dichloromethane-methanol (1:1) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of hexane, ethyl acetate, and methanol.

  • Purification: Fractions containing coumarins are further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient. Final purification is achieved by semi-preparative HPLC to yield pure this compound.

Cell Culture

The U-937 human leukemia cell line is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[2][3]

Anti-proliferative and Cytotoxicity Assay (MTT Assay)

The anti-proliferative and cytotoxic effects of this compound are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:[3]

  • Cell Seeding: U-937 cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well.

  • Compound Treatment: Cells are treated with various concentrations of this compound (dissolved in DMSO) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding 150 µL of a solution containing 10% SDS and 0.01 M HCl.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The concentration that inhibits cell proliferation by 50% (IC50) and the concentration that reduces cell viability by 50% (CC50) are calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways modulated by this compound have not been fully elucidated, the study on the related and more potent coumarin, toddaculin, suggests that the apoptotic pathway is a likely target. Toddaculin was found to induce apoptosis in U-937 cells, involving the activation of caspase-3.[3] This suggests that this compound might also exert its cytotoxic effects through the induction of apoptosis.

Diagrams

experimental_workflow Workflow for Cytotoxicity Assay start Start: U-937 Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate for 48 hours treat->incubate mtt Add MTT solution incubate->mtt incubate2 Incubate for 4 hours mtt->incubate2 solubilize Solubilize formazan crystals incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Analyze data to determine IC50 and CC50 read->analyze end End analyze->end apoptosis_pathway Potential Apoptotic Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase9->caspase3 toddanol This compound toddanol->mitochondrion Induces stress? apoptosis Apoptosis caspase3->apoptosis

References

In Silico Prediction of (-)-Toddanol Targets: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(-)-Toddanol, a natural product isolated from Toddalia asiatica, has demonstrated promising anti-inflammatory and anti-tumor activities. However, its molecular mechanisms of action remain largely unelucidated. This technical guide provides a comprehensive framework for the in silico prediction of the biological targets of this compound, leveraging a multi-step computational workflow. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications. Detailed methodologies for a consensus-based target prediction strategy, including ligand-based and structure-based approaches, are presented. Furthermore, this document provides illustrative quantitative data in structured tables and visual representations of key signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the proposed computational strategy.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. This compound, a coumarin derivative, has emerged as a compound of interest due to its reported anti-inflammatory and anticancer properties.[1] Understanding the molecular targets of this compound is a critical step in elucidating its mechanism of action and advancing its potential as a therapeutic lead. In silico target prediction methods offer a rapid and cost-effective approach to generate testable hypotheses regarding the protein targets of a small molecule.[2][3] These computational techniques can be broadly categorized into ligand-based and structure-based methods.[3] Ligand-based approaches rely on the principle that structurally similar molecules are likely to have similar biological activities, while structure-based methods, such as reverse docking, involve predicting the binding of a ligand to a collection of macromolecular structures.[3][4]

This guide outlines a robust in silico workflow designed to predict the targets of this compound by integrating multiple computational strategies. The proposed methodology aims to generate a prioritized list of potential protein targets for subsequent experimental validation.

Proposed In Silico Target Prediction Workflow

The proposed workflow for predicting the targets of this compound is a multi-stage process that combines several computational techniques to enhance the reliability of the predictions. The workflow is initiated with the preparation of the ligand structure and culminates in a consensus-based ranking of putative targets.

G cluster_0 Ligand Preparation cluster_1 Target Prediction Methods cluster_2 Target Prioritization cluster_3 Experimental Validation Ligand_Input This compound Structure (SMILES/SDF) 3D_Conversion 3D Structure Generation & Energy Minimization Ligand_Input->3D_Conversion Similarity_Search 2D/3D Similarity Search 3D_Conversion->Similarity_Search Pharmacophore Pharmacophore Modeling 3D_Conversion->Pharmacophore Reverse_Docking Reverse Molecular Docking 3D_Conversion->Reverse_Docking Target_List1 Putative Targets (from Similarity) Similarity_Search->Target_List1 Target_List2 Putative Targets (from Pharmacophore) Pharmacophore->Target_List2 Target_List3 Putative Targets (from Docking) Reverse_Docking->Target_List3 Consensus_Scoring Consensus Scoring & Ranking Target_List1->Consensus_Scoring Target_List2->Consensus_Scoring Target_List3->Consensus_Scoring Prioritized_Targets Prioritized Target List Consensus_Scoring->Prioritized_Targets In_Vitro_Assays In Vitro Binding & Activity Assays Prioritized_Targets->In_Vitro_Assays

Figure 1: Proposed in silico workflow for this compound target prediction.

Experimental Protocols

This section details the methodologies for the key experiments proposed in the in silico workflow.

Ligand Preparation
  • Structure Acquisition: The 2D structure of a close analog, Toddalolactone, is obtained from the PubChem database in SMILES (Simplified Molecular Input Line Entry System) format: CC(C)(--INVALID-LINK--C=CC(=O)O2)OC)O)O.[5]

  • 3D Structure Generation: The SMILES string is converted into a 3D structure using a molecular modeling software such as MarvinSketch or Open Babel.

  • Energy Minimization: The generated 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for subsequent 3D similarity searching, pharmacophore modeling, and docking studies.

Ligand-Based Target Prediction
  • Database Selection: Publicly available databases of bioactive molecules with known targets, such as ChEMBL, DrugBank, and the Therapeutic Target Database (TTD), are selected for screening.[6][7][8]

  • Similarity Metric: A 2D similarity search is performed using Tanimoto coefficient as the similarity metric with molecular fingerprints (e.g., ECFP4).

  • Hit Selection: Compounds with a Tanimoto similarity score greater than a predefined threshold (e.g., 0.7) to this compound are considered hits. The known targets of these hit compounds are then collated as potential targets for this compound.

  • Pharmacophore Model Generation: A ligand-based pharmacophore model is generated from the 3D structure of this compound. The model will consist of key chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

  • Pharmacophore Database Screening: The generated pharmacophore model is used as a query to screen a database of known drugs and their targets (e.g., a pre-compiled pharmacophore database or a database like ZINC).

  • Hit Identification: Compounds that map well onto the pharmacophore model are identified as hits, and their corresponding targets are considered potential targets for this compound.

Structure-Based Target Prediction
  • Target Database Preparation: A curated database of 3D protein structures relevant to inflammation and cancer is compiled from the Protein Data Bank (PDB). This database should include key proteins from signaling pathways such as NF-κB, MAPK, PI3K/AKT, and p53.

  • Binding Site Definition: The binding pockets of the selected protein targets are defined based on known ligand binding sites or predicted using pocket detection algorithms.

  • Docking Simulation: The prepared 3D structure of this compound is docked into the binding site of each protein in the database using a molecular docking program like AutoDock Vina or Glide.

  • Scoring and Ranking: The docking poses are scored based on their predicted binding affinity (e.g., kcal/mol). Proteins are then ranked according to their docking scores, with lower scores indicating potentially stronger binding.

Consensus Scoring and Target Prioritization
  • Data Integration: The lists of putative targets generated from each of the three methods (similarity searching, pharmacophore screening, and reverse docking) are integrated.

  • Consensus Scoring: A consensus score is calculated for each potential target. A simple scoring system can be employed where a target receives one point for being identified by each method. For example, a target identified by all three methods would receive a consensus score of 3.

  • Target Ranking: The potential targets are ranked based on their consensus score. Targets with higher scores are considered to have a higher probability of being true targets of this compound. Further prioritization can be based on the biological relevance of the top-ranked targets to inflammation and cancer.

Data Presentation (Hypothetical)

The following tables present hypothetical quantitative data that could be generated from the proposed in silico workflow.

Table 1: Putative Targets Identified by Molecular Similarity Search

DatabaseSimilar Compound (Tanimoto Score)Known Target(s)
ChEMBLCHEMBLXXXXX (0.85)Cyclooxygenase-2 (COX-2)
DrugBankDBXXXXX (0.82)5-Lipoxygenase (5-LOX)
TTDTTDXXXXX (0.79)Tumor necrosis factor-alpha (TNF-α)
ChEMBLCHEMBLYYYYY (0.75)IKKβ
DrugBankDBYYYYY (0.71)Phosphoinositide 3-kinase (PI3K)

Table 2: Putative Targets Identified by Reverse Molecular Docking

Protein TargetPDB IDDocking Score (kcal/mol)
Mitogen-activated protein kinase 1 (MAPK1/ERK2)4QTB-9.2
Cyclooxygenase-2 (COX-2)5IKR-8.8
IKKβ4KIK-8.5
Phosphoinositide 3-kinase (PI3Kγ)1E8X-8.1
Signal transducer and activator of transcription 3 (STAT3)6NJS-7.9
p531TUP-7.5

Table 3: Consensus Ranking of Predicted Targets for this compound

Protein TargetSimilarity SearchPharmacophore ScreenReverse DockingConsensus Score
Cyclooxygenase-2 (COX-2)3
IKKβ3
Phosphoinositide 3-kinase (PI3K)3
5-Lipoxygenase (5-LOX)2
Mitogen-activated protein kinase 1 (MAPK1)2
Tumor necrosis factor-alpha (TNF-α)1
Signal transducer and activator of transcription 3 (STAT3)1
p531

Visualization of Relevant Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound based on its reported anti-inflammatory and anti-tumor activities.

G cluster_n TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_n NF-κB NFkB_n->Gene_Expression

Figure 2: Simplified NF-κB signaling pathway in inflammation.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Figure 3: The PI3K/AKT/mTOR signaling pathway in cancer.

Conclusion

The in silico workflow presented in this technical guide provides a systematic and multi-faceted approach for predicting the biological targets of this compound. By combining ligand-based and structure-based computational methods, this strategy increases the confidence in the predicted targets. The hypothetical data and visualizations serve to illustrate the potential outcomes and aid in the interpretation of the results. The prioritized list of targets generated through this workflow will serve as a valuable starting point for experimental validation, ultimately accelerating the elucidation of this compound's mechanism of action and its development as a potential therapeutic agent for inflammatory diseases and cancer.

References

(-)-Toddanol: A Technical Guide to a Bioactive Secondary Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Toddanol is a naturally occurring coumarin, a class of secondary metabolites widely recognized for their diverse pharmacological properties. Isolated from the medicinal plant Toddalia asiatica (L.) Lam., this compound has garnered interest within the scientific community for its potential biological activities.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical characteristics, proposed biosynthetic pathway, and methods for its isolation and characterization. While specific quantitative data for the levorotatory enantiomer remains elusive in readily available literature, this guide synthesizes the known information on toddanol and related compounds from Toddalia asiatica to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to this compound

This compound is a prenylated coumarin first described in 1981 as a constituent of Toddalia asiatica, a plant with a long history of use in traditional medicine.[1][3][4] Coumarins, in general, are known to exhibit a wide range of biological activities, including anti-inflammatory, anticoagulant, antimicrobial, and antitumor effects.[1] The genus Toddalia is a rich source of both coumarins and alkaloids, which are considered the primary bioactive components of the plant.[1] While research has been conducted on various extracts of T. asiatica and some of its isolated compounds, specific data on the bioactivity of purified this compound is limited in the public domain. This guide aims to consolidate the available information and provide a framework for future research into this intriguing secondary metabolite.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound, such as its melting point and specific optical rotation, are reported in the primary literature which could not be accessed for this review. However, the structural elucidation of toddanol has been described.[2] The following tables summarize the expected and known data for toddanol and related compounds.

Table 1: Physicochemical Properties of Toddanol

PropertyValueReference
Molecular FormulaC₁₆H₁₈O₅Inferred from structure
Molecular Weight290.31 g/mol Inferred from structure
AppearanceAmorphous solid (for (+)-enantiomer)Sukieum et al., 2017
Melting PointData not available
Optical Rotation ([α]D)Data not available for (-)-enantiomer

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for Toddanol

Note: Experimental NMR data for this compound was not available in the searched literature. The following are predicted chemical shifts based on the known structure and general principles of NMR spectroscopy. Actual values may vary.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Proton δ (ppm) Carbon δ (ppm)
H-3~6.2C-2~161
H-4~7.9C-3~113
H-5~7.4C-4~144
H-8~7.0C-4a~113
5-OCH₃~3.9C-5~158
7-OCH₃~3.9C-6~115
H-1'~4.6C-7~162
H-2'~4.8C-8~100
3'-CH₃ (A)~1.8C-8a~156
3'-CH₃ (B)~1.7C-1'~70
H-4' (A)~5.0C-2'~76
H-4' (B)~4.9C-3'~145
2'-OHBroadC-4'~112
3'-CH₃~18
5-OCH₃~56
7-OCH₃~56

Biosynthesis of this compound

The biosynthesis of this compound is proposed to proceed through the phenylpropanoid pathway, which is the primary route for the formation of coumarins in plants.[5] This pathway begins with the amino acid phenylalanine and involves a series of enzymatic reactions to construct the core coumarin scaffold, followed by prenylation and other modifications.

Putative Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is as follows:

  • Phenylpropanoid Pathway Core: Phenylalanine is converted to p-coumaric acid through the action of phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H).

  • Coumarin Ring Formation: p-Coumaric acid is then hydroxylated and cyclized to form the umbelliferone core, a key intermediate in coumarin biosynthesis.

  • Prenylation: A prenyltransferase enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the umbelliferone backbone.

  • Further Modifications: Subsequent enzymatic reactions, including hydroxylations and methylations, lead to the formation of the final this compound structure.

Toddanol_Biosynthesis Phenylalanine Phenylalanine pCoumaric_acid pCoumaric_acid Phenylalanine->pCoumaric_acid PAL, C4H Umbelliferone Umbelliferone pCoumaric_acid->Umbelliferone Hydroxylation, Cyclization Prenylated_intermediate Prenylated Intermediate Umbelliferone->Prenylated_intermediate Prenyltransferase Toddanol This compound Prenylated_intermediate->Toddanol Hydroxylation, Methylation

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

The following sections detail generalized protocols for the isolation, characterization, and bioactivity assessment of coumarins from Toddalia asiatica, which can be adapted for the specific study of this compound.

Isolation and Purification of this compound

The isolation of this compound from Toddalia asiatica typically involves solvent extraction followed by chromatographic separation.

Protocol:

  • Plant Material Collection and Preparation:

    • Collect fresh roots of Toddalia asiatica.

    • Wash the plant material thoroughly with water to remove any dirt and debris.

    • Air-dry the roots in the shade for several weeks until they are completely dry.

    • Grind the dried roots into a coarse powder using a mechanical grinder.

  • Solvent Extraction:

    • Macerate the powdered plant material sequentially with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.[4]

    • For each solvent, soak the plant material for 72 hours at room temperature with occasional stirring.

    • Filter the extract after each maceration and combine the filtrates for each solvent.

    • Concentrate the extracts under reduced pressure using a rotary evaporator to obtain the crude extracts.

  • Chromatographic Separation:

    • Subject the ethyl acetate or methanol crude extract, which is likely to contain this compound, to column chromatography over silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3).

    • Visualize the spots on the TLC plates under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent) followed by heating.

    • Combine fractions with similar TLC profiles.

    • Further purify the fractions containing the compound of interest using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

Isolation_Workflow Plant_Material Dried, powdered T. asiatica roots Extraction Maceration with hexane, EtOAc, MeOH Plant_Material->Extraction Crude_Extract Crude Extracts Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC TLC Monitoring Fractions->TLC Purification Preparative TLC or HPLC TLC->Purification Combine similar fractions Pure_Compound Pure this compound Purification->Pure_Compound

Caption: General workflow for the isolation of this compound.

Structure Elucidation

The structure of the isolated this compound can be determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule (e.g., hydroxyl, carbonyl, aromatic ring).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the overall structure of the molecule.

  • Optical Rotation: To confirm the stereochemistry of the molecule.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound can be evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Trypsinize the cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation:

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Pharmacological Activity and Role as a Secondary Metabolite

The role of this compound as a secondary metabolite is likely linked to the plant's defense against herbivores and pathogens. Its potential pharmacological activities make it a compound of interest for further investigation in the context of drug development, particularly in the area of cancer research.

Conclusion

This compound represents a promising natural product from Toddalia asiatica with potential for further scientific exploration. While a complete dataset of its physicochemical and biological properties is not yet available, this guide provides a foundational understanding for researchers. The outlined protocols for isolation, characterization, and bioactivity assessment offer a roadmap for future studies. Elucidating the precise pharmacological profile of this compound and its mechanism of action could pave the way for its development as a novel therapeutic agent. Further research, beginning with the re-isolation and complete spectroscopic characterization of this compound, is essential to unlock its full potential.

References

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of (-)-Toddanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this document, a formal total synthesis of (-)-Toddanol has not been reported in peer-reviewed scientific literature. The following application notes and protocols describe a proposed synthetic methodology based on well-established and analogous chemical transformations for the synthesis of structurally related natural products.

Introduction

This compound is a naturally occurring coumarin that has been isolated from the plant Toddalia asiatica. Its structure features a prenylated 5,7-dioxygenated coumarin core fused with a dihydropyran ring. This document outlines a theoretical, enantioselective total synthesis of this compound, providing detailed experimental protocols for key transformations and summarizing expected quantitative data. The proposed strategy aims to be a valuable resource for synthetic chemists interested in the synthesis of this compound and related complex coumarins.

Retrosynthetic Analysis

The proposed retrosynthesis of this compound commences by disconnecting the dihydropyran ring via a hetero-Diels-Alder reaction or an intramolecular etherification. The prenyl side chain can be installed via an O-alkylation. The core coumarin scaffold can be constructed through a Pechmann condensation. This leads back to simple, commercially available starting materials.

G Toddanol This compound Intermediate1 Prenylated Coumarin Intermediate Toddanol->Intermediate1 Hetero-Diels-Alder / Etherification Intermediate2 Hydroxycoumarin Core Intermediate1->Intermediate2 O-Prenylation StartingMaterials Phloroglucinol & Ethyl Acetoacetate Intermediate2->StartingMaterials Pechmann Condensation

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

The forward synthesis is proposed to proceed through three key stages:

  • Construction of the Coumarin Core: Synthesis of the 5,7-dihydroxycoumarin scaffold using a Pechmann condensation.

  • Introduction of the Prenyl Group: Selective O-alkylation to install the prenyl side chain.

  • Formation of the Dihydropyran Ring: An enantioselective hetero-Diels-Alder reaction or an intramolecular cyclization to furnish the final ring system.

G Start Phloroglucinol Step1 Pechmann Condensation (Ethyl Acetoacetate, H+) Start->Step1 CoumarinCore 5,7-Dihydroxy-4-methylcoumarin Step1->CoumarinCore Step2 Selective Protection (e.g., MOM-Cl) CoumarinCore->Step2 ProtectedCoumarin Protected Coumarin Step2->ProtectedCoumarin Step3 O-Prenylation (Prenyl Bromide, Base) ProtectedCoumarin->Step3 PrenylatedIntermediate Prenylated Coumarin Step3->PrenylatedIntermediate Step4 Deprotection PrenylatedIntermediate->Step4 DeprotectedIntermediate Deprotected Prenylated Coumarin Step4->DeprotectedIntermediate Step5 Enantioselective Hetero-Diels-Alder or Intramolecular Etherification DeprotectedIntermediate->Step5 Toddanol This compound Step5->Toddanol

Caption: Proposed forward synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for the proposed synthetic steps. These values are estimations based on analogous reactions reported in the literature for the synthesis of similar coumarin derivatives.

Step No.ReactionStarting MaterialProductExpected Yield (%)Key Parameters
1Pechmann CondensationPhloroglucinol5,7-Dihydroxy-4-methylcoumarin85-95Acid catalyst (e.g., H₂SO₄), heat
2Selective Protection (C7-OH)5,7-Dihydroxy-4-methylcoumarin5-Hydroxy-7-(methoxymethoxy)-4-methylcoumarin80-90MOM-Cl, DIPEA, DCM, 0 °C to rt
3O-Prenylation5-Hydroxy-7-(methoxymethoxy)-4-methylcoumarin5-(Prenyloxy)-7-(methoxymethoxy)-4-methylcoumarin70-85Prenyl bromide, K₂CO₃, Acetone, reflux
4Deprotection5-(Prenyloxy)-7-(methoxymethoxy)-4-methylcoumarin7-Hydroxy-5-(prenyloxy)-4-methylcoumarin90-98HCl, MeOH, rt
5Dihydropyran Ring Formation7-Hydroxy-5-(prenyloxy)-4-methylcoumarinThis compound50-70Chiral Lewis Acid, Dienophile, -78 °C to rt

Detailed Experimental Protocols

Step 1: Synthesis of 5,7-Dihydroxy-4-methylcoumarin (Pechmann Condensation)

  • Materials: Phloroglucinol (1.0 eq), Ethyl acetoacetate (1.1 eq), Concentrated Sulfuric Acid.

  • Procedure:

    • To a cooled (0 °C) solution of concentrated sulfuric acid, slowly add phloroglucinol with stirring.

    • To this mixture, add ethyl acetoacetate dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

    • Pour the reaction mixture into ice-water with vigorous stirring.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

    • Recrystallize the crude product from ethanol to afford pure 5,7-dihydroxy-4-methylcoumarin.

Step 3: O-Prenylation of Protected Coumarin

  • Materials: 5-Hydroxy-7-(methoxymethoxy)-4-methylcoumarin (1.0 eq), Prenyl bromide (1.2 eq), Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), Anhydrous Acetone.

  • Procedure:

    • To a solution of 5-hydroxy-7-(methoxymethoxy)-4-methylcoumarin in anhydrous acetone, add potassium carbonate.

    • Add prenyl bromide to the suspension and reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

    • After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield 5-(prenyloxy)-7-(methoxymethoxy)-4-methylcoumarin.

Step 5: Enantioselective Dihydropyran Ring Formation (Proposed Hetero-Diels-Alder)

  • Materials: 7-Hydroxy-5-(prenyloxy)-4-methylcoumarin (1.0 eq), Dienophile (e.g., ethyl vinyl ether, 3.0 eq), Chiral Lewis Acid catalyst (e.g., (R)-BINOL-Ti(O-iPr)₂, 0.1 eq), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (Argon), dissolve the chiral Lewis acid catalyst in anhydrous DCM and cool to -78 °C.

    • To this solution, add 7-hydroxy-5-(prenyloxy)-4-methylcoumarin.

    • Add the dienophile dropwise and stir the reaction mixture at -78 °C for 24-48 hours, monitoring by TLC.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and extract with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by chiral HPLC to isolate enantiomerically pure this compound.

Signaling Pathways and Logical Relationships

The logical progression of the synthesis is dictated by the reactivity of the functional groups and the need to install chirality at a late stage. The protection of the more reactive C7-hydroxyl group is crucial before the prenylation of the C5-hydroxyl group. The final enantioselective step establishes the stereocenter of the dihydropyran ring.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Stereoselective Cyclization Pechmann Pechmann Condensation CoumarinCore Formation of 5,7-Dihydroxycoumarin Pechmann->CoumarinCore Protection Selective Protection of C7-OH CoumarinCore->Protection Prenylation O-Prenylation at C5-OH Protection->Prenylation Deprotection Removal of Protecting Group Prenylation->Deprotection Cyclization Enantioselective Hetero-Diels-Alder Deprotection->Cyclization FinalProduct Formation of this compound Cyclization->FinalProduct

Caption: Logical relationships in the proposed synthesis.

Asymmetric Synthesis of (-)-Toddanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-Toddanol, a natural product isolated from Toddalia asiatica, is a coumarin derivative distinguished by a stereochemically rich side chain.[1][2] Its precise three-dimensional architecture, particularly the chiral diol moiety, presents a compelling challenge for synthetic chemists. This document outlines potential asymmetric synthesis routes for the enantioselective preparation of this compound, providing detailed protocols for key transformations. The proposed strategies are grounded in established asymmetric synthesis methodologies and are intended to serve as a comprehensive guide for researchers in natural product synthesis and drug development.

The core structure of this compound is 6-((2R)-2,3-dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-1-benzopyran-2-one. The primary synthetic challenge lies in the stereoselective construction of the (2R)-2,3-dihydroxy-3-methylbutyl side chain and its attachment to the 5,7-dimethoxycoumarin core.

Proposed Asymmetric Synthetic Strategies

Two main retrosynthetic approaches are proposed, focusing on the key bond disconnection to append the chiral side chain to the coumarin nucleus.

Route A: Alkylation of a Coumarin Precursor

This strategy involves the preparation of a suitable 5,7-dimethoxycoumarin derivative and a chiral epoxide building block for the side chain. The key steps would be the synthesis of the coumarin core, the asymmetric epoxidation of a precursor to the side chain, and the subsequent coupling of these two fragments.

Route B: Construction of the Side Chain on a Pre-functionalized Aromatic Ring

In this alternative approach, a chiral diol is first constructed and then attached to a pre-functionalized aromatic precursor. The coumarin ring is then formed in a later step. This route prioritizes the early introduction of the stereocenters.

Data Presentation: Comparison of Key Asymmetric Reactions

StepReaction TypeChiral Catalyst/AuxiliaryReagents and ConditionsTypical Yield (%)Typical Enantiomeric Excess (ee %)
Route A Asymmetric EpoxidationSharpless CatalystTi(OiPr)4, (+)-DET, TBHP, CH2Cl2, -20 °C80-95>95
Epoxide Ring-OpeningOrganocuprateCoumarin-derived organocuprate, THF, -78 °C to rt60-80>98 (retention of stereochemistry)
Route B Asymmetric DihydroxylationAD-mix-βAD-mix-β, t-BuOH, H2O, 0 °C85-98>99
Acylation/CyclizationPechmann CondensationPre-functionalized phenol, ethyl acetoacetate, H2SO470-90N/A (racemization possible)

Experimental Protocols

Route A: Key Step - Sharpless Asymmetric Epoxidation

This protocol describes the enantioselective epoxidation of a suitable allylic alcohol precursor to the side chain of this compound.

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • (+)-Diethyl tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in decane

  • Allylic alcohol precursor (e.g., 3-methyl-1-buten-3-ol)

  • Dichloromethane (CH2Cl2), anhydrous

  • Molecular sieves (4Å)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add anhydrous CH2Cl2 and powdered 4Å molecular sieves.

  • Cool the flask to -20 °C in a cryocool bath.

  • Add Ti(OiPr)4 to the stirred suspension.

  • Add (+)-DET and stir the mixture for 30 minutes at -20 °C.

  • Add the allylic alcohol precursor dropwise to the reaction mixture.

  • Add TBHP solution dropwise over a period of 1 hour, maintaining the temperature at -20 °C.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of Celite®, washing with CH2Cl2.

  • The organic layer is then washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude epoxide is purified by flash column chromatography.

Route B: Key Step - Asymmetric Dihydroxylation

This protocol details the stereoselective formation of the diol on an alkene precursor to the side chain.

Materials:

  • AD-mix-β

  • tert-Butanol (t-BuOH)

  • Water

  • Alkene precursor (e.g., a styrenyl derivative with the appropriate side chain precursor)

  • Sodium sulfite

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add a mixture of t-BuOH and water (1:1).

  • Add AD-mix-β to the solvent mixture and stir until both phases are clear.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the alkene precursor to the vigorously stirred mixture.

  • Continue stirring at 0 °C and monitor the reaction by TLC.

  • Upon completion, add solid sodium sulfite and stir for 1 hour at room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • The crude diol is purified by flash column chromatography.

Visualizations

Synthetic Pathway for this compound via Route A

Route_A cluster_start Starting Materials cluster_synthesis Key Steps cluster_product Final Product Coumarin_Core 5,7-Dimethoxycoumarin Precursor Coupling Organocuprate Addition Coumarin_Core->Coupling n-BuLi, CuI Side_Chain_Precursor Allylic Alcohol Asymmetric_Epoxidation Sharpless Asymmetric Epoxidation Side_Chain_Precursor->Asymmetric_Epoxidation (+)-DET, Ti(OiPr)4, TBHP Asymmetric_Epoxidation->Coupling Toddanol This compound Coupling->Toddanol Deprotection

Caption: Proposed asymmetric synthesis of this compound via Route A.

Logical Workflow for Chiral Catalyst Screening

Catalyst_Screening Start Define Key Asymmetric Reaction Select_Catalysts Select Diverse Chiral Catalysts/ Ligands Start->Select_Catalysts Run_Reactions Perform Small-Scale Parallel Reactions Select_Catalysts->Run_Reactions Analyze_Results Analyze Yield and Enantiomeric Excess (ee%) Run_Reactions->Analyze_Results Analyze_Results->Select_Catalysts ee% < 95% Optimize Optimize Reaction Conditions for Best Catalyst Analyze_Results->Optimize ee% > 95%? Scale_Up Scale-Up Optimized Reaction Optimize->Scale_Up

Caption: Workflow for chiral catalyst screening and optimization.

References

Application Notes and Protocols for the Extraction and Purification of (-)-Toddanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of (-)-Toddanol, a naturally occurring coumarin found in the plant Toddalia asiatica. The methodologies described are based on established techniques for the isolation of coumarins and other secondary metabolites from this plant species.

Introduction

This compound is a bioactive coumarin that has garnered interest for its potential pharmacological activities. Effective isolation and purification are crucial for its further study and development. This document outlines a comprehensive approach, from the initial extraction from plant material to the final purification steps, providing researchers with a robust starting point for obtaining high-purity this compound.

Data Presentation

Table 1: Comparison of Extraction Solvents for Compounds from Toddalia asiatica

Solvent SystemTarget CompoundsKey FindingsReference
MethanolFuranocoumarinsEffective for microwave-assisted extraction.[1]
65% Ethanol (aqueous)19 Bioactive CompoundsOptimal for maximizing the total content of various compounds.[2]
Ethyl Acetate & MethanolCoumarins & AlkaloidsSuccessful in isolating a range of compounds, including (+)-toddanol.[3]
n-Hexane, Ethyl Acetate, MethanolCoumarinsUsed for initial fractionation and subsequent chromatographic separation.[4]

Table 2: Chromatographic Parameters for Purification of Coumarins from Toddalia asiatica

Chromatographic TechniqueStationary PhaseMobile Phase / Solvent SystemApplicationReference
High-Speed Counter-Current Chromatography (HSCCC)Liquid-Liquidn-Hexane-Ethyl acetate-Methanol-Water (5:5:5.5:4.5, v/v/v/v)Separation of furanocoumarins.[1]
High-Performance Liquid Chromatography (HPLC)Phenyl-bonded silica & Octadecyl-bonded silicaWater and Methanol gradientsTwo-dimensional HPLC for separation of coumarin glycosides.[5]
High-Speed Counter-Current Chromatography (HSCCC)Liquid-Liquidn-Hexane/Ethyl acetate/Methanol/Water (gradient)Separation of various coumarins.[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Toddalia asiatica

This protocol describes a general method for the extraction of a crude mixture containing this compound from the dried and powdered roots of Toddalia asiatica.

Materials:

  • Dried and powdered root material of Toddalia asiatica

  • Methanol or 65% aqueous ethanol

  • Shaker or sonicator

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 100 g of dried, powdered root material of Toddalia asiatica.

  • Suspend the powder in 1 L of the chosen solvent (methanol or 65% ethanol) in a suitable flask.

  • Agitate the mixture for 24 hours at room temperature using a shaker or sonicate for 1 hour.

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Store the crude extract at 4°C until further purification.

Protocol 2: Purification of this compound using Column Chromatography and Recrystallization

This protocol outlines the purification of this compound from the crude extract using a combination of column chromatography and recrystallization.

Materials:

  • Crude extract from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column for chromatography

  • Solvent system for chromatography (e.g., a gradient of n-hexane and ethyl acetate)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

Part A: Column Chromatography

  • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

  • Dissolve a known amount of the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elute the column with a solvent gradient, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions of the eluate in separate test tubes.

  • Monitor the separation by spotting the collected fractions on a TLC plate, developing it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3), and visualizing the spots under a UV lamp.

  • Combine the fractions containing the compound of interest, which should have a consistent Rf value corresponding to this compound.

  • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the partially purified this compound.

Part B: Recrystallization

  • Dissolve the partially purified this compound in a minimal amount of a suitable hot recrystallization solvent in an Erlenmeyer flask.

  • If any insoluble impurities remain, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Once crystal formation begins, place the flask in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

  • Determine the purity of the final product using techniques such as HPLC, Mass Spectrometry, and NMR.[5]

Visualizations

Extraction_Workflow Plant_Material Dried & Powdered Toddalia asiatica Roots Extraction Solvent Extraction (Methanol or 65% Ethanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract

Figure 1. Workflow for the extraction of crude extract from Toddalia asiatica.

Purification_Workflow Crude_Extract Crude Extract Column_Chromatography Column Chromatography (Silica Gel, n-Hexane:EtOAc gradient) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Evaporation_1 Solvent Evaporation Fraction_Collection->Evaporation_1 Partially_Purified Partially Purified This compound Evaporation_1->Partially_Purified Recrystallization Recrystallization Partially_Purified->Recrystallization Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Pure_Toddanol Pure this compound Filtration_Drying->Pure_Toddanol

Figure 2. Workflow for the purification of this compound from the crude extract.

References

Application Notes & Protocols: Synthesis of Coumarin Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the synthesis and SAR studies of (-)-Toddanol derivatives did not yield sufficient publicly available data to construct detailed protocols and quantitative analyses. Therefore, this document utilizes 4-methylumbelliferone (7-hydroxy-4-methylcoumarin), a well-researched coumarin derivative, as a representative example to illustrate the principles and methodologies for generating derivatives for SAR studies. The protocols and data presented are based on established literature for this exemplary compound class.

Introduction

Coumarins are a significant class of benzopyrone compounds found widely in nature and possess a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a lead compound's structure affect its biological activity, guiding the design of more potent and selective therapeutic agents.[4]

This document provides a detailed protocol for the synthesis of 4-methylumbelliferone derivatives, a common coumarin scaffold, and outlines methods for their biological evaluation to establish a clear SAR. The primary synthetic method described is the Pechmann condensation, a classic and efficient route to coumarin synthesis.[5][6]

Synthesis of 4-Methylumbelliferone Derivatives

The synthesis of a library of coumarin derivatives for SAR studies typically begins with a core scaffold, which is then functionalized at various positions. Here, we describe the synthesis of the 4-methylumbelliferone core, followed by its derivatization.

General Experimental Workflow

The overall process for synthesizing and evaluating a library of derivatives for SAR studies is outlined below. This workflow ensures systematic progression from chemical synthesis to biological data acquisition.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation cluster_output Outcome A Pechmann Condensation: Resorcinol + Ethyl Acetoacetate B Purification of Core (Recrystallization) A->B C Derivatization Reaction (e.g., O-alkylation) B->C D Purification of Derivatives (Column Chromatography) C->D E Structural Confirmation (NMR, MS) D->E F In Vitro Screening (e.g., MTT Assay) E->F G Determine IC50 Values F->G H SAR Analysis G->H I Identify Lead Compounds H->I

Caption: General workflow for SAR studies.

Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone) via Pechmann Condensation

The Pechmann condensation is a straightforward method for preparing coumarins from phenols and β-ketoesters using an acid catalyst.[3][5][6]

Materials:

  • Resorcinol (1.0 eq)

  • Ethyl acetoacetate (1.05 eq)

  • Amberlyst-15 (or other acid catalyst like H₂SO₄, InCl₃)[5]

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • Combine resorcinol (1.0 eq) and ethyl acetoacetate (1.05 eq) in a round-bottom flask equipped with a magnetic stir bar.

  • Add ethanol as the solvent until the reactants are submerged.

  • Add the acid catalyst (e.g., Amberlyst-15, 20% by weight of resorcinol).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Filter the crude product and wash with cold ethanol to remove unreacted starting materials.

  • Recrystallize the solid from hot ethanol to yield pure 7-hydroxy-4-methylcoumarin as a white to off-white solid.

  • Dry the product under vacuum and confirm its structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of O-Alkylated 4-Methylumbelliferone Derivatives

The hydroxyl group at the C7 position is a common site for derivatization to explore its impact on biological activity.

Materials:

  • 7-Hydroxy-4-methylcoumarin (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Substituted Alkyl Halide (e.g., benzyl bromide, allyl bromide) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 7-hydroxy-4-methylcoumarin (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add anhydrous K₂CO₃ (3.0 eq) to the solution.

  • Add the desired alkyl halide (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Purify the crude product using column chromatography (Silica gel, typically with a hexane/ethyl acetate gradient) to obtain the pure O-alkylated derivative.

  • Characterize the final product by NMR and MS.

Biological Evaluation and SAR Analysis

To establish a structure-activity relationship, the synthesized derivatives must be tested for their biological activity. The following protocols are standard for assessing anticancer and anti-inflammatory properties.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Procedure:

  • Cell Culture: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2][7][8]

  • Compound Treatment: Prepare stock solutions of the synthesized coumarin derivatives in DMSO. Add varying concentrations of the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) for each derivative using dose-response curve fitting software.

Quantitative SAR Data: Anticancer Activity of Coumarin Derivatives

The following table summarizes the IC₅₀ values for a series of exemplary coumarin derivatives against various cancer cell lines, illustrating how structural modifications impact activity.

Compound IDScaffoldR Group (at C7-OH)Cancer Cell LineIC₅₀ (µM)
4-MU 4-Methylumbelliferone-HMGC-803> 50[9]
Cmpd 1 4-Methylumbelliferone-CH₂-PhMGC-8032.13[9]
Cmpd 2 4-Methylumbelliferone-CH₂-(4-Cl-Ph)NCI-H4601.86[9]
ID-11 Coumarin-6-yl-methyl-S-C(=S)N(Et)₂HCT-1161.5[7]
5e 4-Substituted Coumarin-(1,2,3-triazole)-benzoyl-3,4-dimethoxyanilineMDA-MB-2310.03[1]
9 Coumarin-pyridine hybrid(Structure specific)MCF-71.1[8]
10 Coumarin-pyridine hybrid(Structure specific)MCF-71.9[8]
11 Coumarin-pyridine hybrid(Structure specific)MCF-72.4[8]

This table is a compilation of representative data from multiple sources to illustrate SAR principles.

SAR Interpretation: From the table, it is evident that derivatization of the basic coumarin scaffold significantly enhances anticancer activity. For instance, replacing the C7-hydroxyl group of 4-methylumbelliferone (4-MU) with substituted benzyl groups (Cmpd 1 & 2) dramatically lowers the IC₅₀ value, indicating a significant increase in potency.[9] Further complex modifications, such as the addition of triazole and substituted aniline moieties (Compound 5e), can lead to exceptionally high potency.[1]

Mechanism of Action & Signaling Pathways

4-Methylumbelliferone and its derivatives often exert their biological effects by modulating specific signaling pathways. 4-MU is a known inhibitor of hyaluronic acid (HA) synthesis, which is implicated in inflammation and cancer progression.[10][11] It can also suppress inflammatory responses by inhibiting key signaling cascades like the NF-κB pathway.[12]

NF-κB Signaling Pathway in Inflammation and Cancer

The NF-κB pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation. Its inhibition is a common strategy in anticancer and anti-inflammatory drug development.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex Receptor->IKK Activation IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB IkB IκBα IkB_p P-IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->IkB Phosphorylation IkB_NFkB->NFkB Release Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Transcription Gene Transcription DNA->Transcription Response Inflammation Cell Proliferation Survival Transcription->Response Stimulus Pro-inflammatory Stimulus Stimulus->Receptor Coumarin Coumarin Derivative (e.g., 4-MU) Coumarin->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

This diagram illustrates how an external stimulus activates the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes. Coumarin derivatives can inhibit this pathway, for example, by preventing the activation of the IKK complex, thereby blocking the downstream inflammatory response.[12]

References

Application Notes and Protocols for Cell-Based Assays: Evaluating the Activity of (-)-Toddanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Toddanol, a natural product isolated from Toddalia asiatica, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1] This document provides detailed application notes and protocols for a suite of cell-based assays designed to investigate and quantify the biological activity of this compound. The protocols outlined herein are essential for researchers in drug discovery and development seeking to characterize the cytotoxic and anti-inflammatory effects of this compound.

I. Assessment of Cytotoxic Activity

A fundamental step in the evaluation of a potential anticancer agent is to determine its cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[2]

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (h)IC50 (µM)
SW1353Chondrosarcoma48Data not available
HeLaCervical Cancer48Data not available
MCF-7Breast Cancer48Data not available
A549Lung Cancer48Data not available
HepG2Liver Cancer48Data not available
Experimental Protocol: MTT Assay for Cell Viability

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Human cancer cell lines (e.g., SW1353, HeLa, MCF-7, A549, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or Solubilization Buffer

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO/Solubilizer incubate3->add_dmso read Read Absorbance (570nm) add_dmso->read analyze Calculate IC50 read->analyze

MTT Assay Experimental Workflow

II. Evaluation of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound can be assessed by investigating its effect on key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

A. NF-κB Signaling Pathway

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Its activation is a hallmark of inflammatory responses.

A dual approach involving a luciferase reporter assay and Western blot analysis can provide a comprehensive understanding of this compound's impact on NF-κB signaling.

1. NF-κB Luciferase Reporter Assay: This assay quantifies the transcriptional activity of NF-κB.

2. Western Blot Analysis: This technique is used to measure the protein levels of key components of the NF-κB pathway, such as the phosphorylated (activated) form of p65 (P-p65) and the inhibitor of NF-κB, IκBα. A decrease in IκBα levels indicates its degradation and subsequent activation of NF-κB.

TreatmentP-p65/p65 Ratio (Fold Change)IκBα/GAPDH Ratio (Fold Change)P-p38/p38 Ratio (Fold Change)P-JNK/JNK Ratio (Fold Change)
Control1.01.01.01.0
IL-1βData not availableData not availableData not availableData not available
IL-1β + Toddanol-related compoundSignificantly Reduced[3]Significantly Increased[3]Significantly Reduced[3]Significantly Reduced[3]

Note: The data indicates that a compound closely related to Toddanol significantly inhibits the IL-1β-induced phosphorylation of p65, p38, and JNK, and prevents the degradation of IκBα in SW1353 chondrosarcoma cells, suggesting a potent anti-inflammatory effect.[3]

Materials:

  • HEK293T cells stably expressing an NF-κB luciferase reporter construct

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T-NF-κB reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) or IL-1β to the wells and incubate for 6 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control reporter (e.g., Renilla) if applicable, and calculate the percentage of inhibition of NF-κB activity by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α / IL-1β TNFR Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65p50 p65/p50 (NF-κB) IkBa->p65p50 Degrades & Releases Nucleus Nucleus p65p50->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Toddanol This compound Toddanol->IKK Inhibits MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., IL-1β) MAP3K MAPKKK Stimulus->MAP3K Activates MKK36 MKK3/6 MAP3K->MKK36 MKK47 MKK4/7 MAP3K->MKK47 p38 p38 MKK36->p38 Phosphorylates JNK JNK MKK47->JNK Phosphorylates Transcription Transcription Factors (e.g., AP-1) p38->Transcription JNK->Transcription Inflammation Inflammatory Response Transcription->Inflammation Toddanol This compound Toddanol->MKK36 Inhibits Toddanol->MKK47 Inhibits

References

Application Notes and Protocols for In Vitro Antioxidant Assays of (-)-Toddanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(-)-Toddanol is a benzophenanthridine alkaloid isolated from the plant Toddalia asiatica.[1] While the antioxidant properties of extracts from Toddalia asiatica have been investigated, specific quantitative data on the antioxidant capacity of the isolated compound this compound is limited in publicly available scientific literature. Benzophenanthridine alkaloids, in general, have been noted for their various pharmacological activities, including antioxidant effects.[2][3][4] This document provides detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—that can be applied to evaluate the antioxidant potential of this compound. Additionally, it summarizes the available antioxidant data for extracts of Toddalia asiatica to provide a relevant contextual baseline.

Data Presentation

Given the absence of specific quantitative antioxidant data for purified this compound in the reviewed literature, the following table summarizes the findings for various extracts of Toddalia asiatica. This information can serve as a valuable reference for researchers investigating the antioxidant properties of constituents from this plant.

Table 1: Summary of In Vitro Antioxidant Activity of Toddalia asiatica Extracts

Plant PartExtraction SolventAssayIC50 / ActivityReference
LeafMethanolDPPHIC50 = 36 µg/mLNot specified in snippets
RootMethanolDPPHIC50 = 41.45 µg/mLNot specified in snippets
RootMethanolABTSIC50 = 8.34 µg/mLNot specified in snippets
RootMethanolFRAP1304.8 ± 60.38 µmol Trolox equivalent (TE)/gNot specified in snippets

Note: IC50 represents the concentration of the extract required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols

Detailed methodologies for the four key in vitro antioxidant assays are provided below. These protocols are generalized and may require optimization based on the specific laboratory conditions and the nature of the test compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[5][6][7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), spectrophotometric grade

  • This compound (or test compound)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer (517 nm)

Procedure:

  • Preparation of DPPH Stock Solution (e.g., 0.1 mM):

    • Dissolve an accurately weighed amount of DPPH in methanol to achieve the desired concentration.

    • Store the solution in a dark bottle at 4°C. It is recommended to prepare this solution fresh daily.[6]

  • Preparation of Test Sample and Standards:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Perform serial dilutions to obtain a range of concentrations to be tested.

    • Prepare a similar concentration range for the positive control.

  • Assay Protocol:

    • Pipette a specific volume of the test sample or standard into a microplate well or cuvette.

    • Add an equal volume of the DPPH working solution to each well/cuvette.[8]

    • Include a blank control containing the solvent and DPPH solution.

    • Mix the contents thoroughly.

  • Incubation:

    • Incubate the plate or cuvettes in the dark at room temperature for a set period (e.g., 30 minutes).[5][6] The incubation time may need to be optimized.

  • Measurement:

    • Measure the absorbance of each solution at 517 nm.[5][6][7]

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where:

      • A_control is the absorbance of the blank control.

      • A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[9][10][11]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or ethanol

  • Phosphate Buffered Saline (PBS) or appropriate buffer

  • This compound (or test compound)

  • Positive control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer (734 nm)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[10][11]

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Preparation of Test Sample and Standards:

    • Prepare a stock solution of this compound and the positive control in a suitable solvent.

    • Create a series of dilutions for the assay.

  • Assay Protocol:

    • Add a small volume (e.g., 10 µL) of the test sample or standard to a microplate well or cuvette.

    • Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution.

    • Include a blank control with solvent and the ABTS•+ working solution.

  • Incubation:

    • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.[9][10]

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula:

      Where:

      • A_control is the absorbance of the blank control.

      • A_sample is the absorbance of the test sample.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity of the sample to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[13][14][15]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound (or test compound)

  • Positive control (e.g., Ferrous sulfate (FeSO₄), Ascorbic acid, or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer (593 nm)

  • Water bath (37°C)

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[15][16]

    • Warm the reagent to 37°C before use.[15][16]

  • Preparation of Test Sample and Standards:

    • Dissolve this compound and the positive control in a suitable solvent.

    • Prepare a series of dilutions.

  • Assay Protocol:

    • Add a small volume (e.g., 10 µL) of the sample or standard to a microplate well or cuvette.

    • Add a larger volume (e.g., 190 µL) of the pre-warmed FRAP reagent.[17]

    • Include a blank using the solvent instead of the sample.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 4-30 minutes).[15][18]

  • Measurement:

    • Measure the absorbance at 593 nm.[13][17]

  • Calculation of Reducing Power:

    • The antioxidant capacity is determined from a standard curve of FeSO₄. The results are typically expressed as µmol of Fe²⁺ equivalents per gram of sample or as Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.[8][19][20]

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • This compound (or test compound)

  • Positive control (Trolox)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)

  • Incubator (37°C)

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a solution of AAPH in phosphate buffer. This solution should be prepared fresh for each assay.[21]

  • Preparation of Test Sample and Standards:

    • Dissolve this compound and Trolox in phosphate buffer to prepare stock solutions.

    • Create a series of dilutions for the assay.

  • Assay Protocol:

    • Pipette 25 µL of the sample, standard, or blank (phosphate buffer) into the wells of a black microplate.[21][22]

    • Add 150 µL of the fluorescein working solution to all wells.[21][22]

    • Mix and incubate the plate at 37°C for at least 30 minutes.[21][22]

  • Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well using a multi-channel pipette.[21][22]

    • Immediately place the plate in the fluorescence reader, which is pre-set to 37°C.

    • Measure the fluorescence intensity every 1-2 minutes for at least 60 minutes.[8]

  • Calculation of ORAC Value:

    • Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the samples from the standard curve. The results are expressed as µmol of Trolox Equivalents (TE) per gram or liter of the sample.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Oxidative Stress cluster_1 Antioxidant Action cluster_2 Neutralization FreeRadical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule Accepts H• Toddanol This compound (ArOH) ToddanolRadical Toddanol Radical (ArO•) (Less Reactive) Toddanol->ToddanolRadical Donates H•

G Start Start Prepare_DPPH Prepare 0.1 mM DPPH Solution in Methanol Start->Prepare_DPPH Prepare_Sample Prepare this compound Dilutions & Positive Control Start->Prepare_Sample Mix Mix Sample/Standard with DPPH Solution (1:1) Prepare_DPPH->Mix Prepare_Sample->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Value Measure->Calculate End End Calculate->End

G Start Start Prepare_ABTS_Radical Prepare ABTS•+ Stock (ABTS + K₂S₂O₈, 12-16h) Start->Prepare_ABTS_Radical Prepare_Sample Prepare this compound Dilutions & Positive Control Start->Prepare_Sample Prepare_Working_ABTS Dilute ABTS•+ to Absorbance ~0.7 at 734 nm Prepare_ABTS_Radical->Prepare_Working_ABTS Mix Add Sample/Standard to ABTS•+ Working Solution Prepare_Working_ABTS->Mix Prepare_Sample->Mix Incubate Incubate at RT (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging & TEAC Value Measure->Calculate End End Calculate->End

G Start Start Prepare_FRAP_Reagent Prepare Fresh FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) Start->Prepare_FRAP_Reagent Prepare_Sample Prepare this compound Dilutions & FeSO₄ Standards Start->Prepare_Sample Warm_Reagent Warm FRAP Reagent to 37°C Prepare_FRAP_Reagent->Warm_Reagent Mix Add Sample/Standard to FRAP Reagent Prepare_Sample->Mix Warm_Reagent->Mix Incubate Incubate at 37°C (e.g., 4-30 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Ferric Reducing Power (Fe²⁺ Equivalents) Measure->Calculate End End Calculate->End

G Start Start Prepare_Reagents Prepare Fluorescein & AAPH Solutions Start->Prepare_Reagents Prepare_Sample Prepare this compound Dilutions & Trolox Standards Start->Prepare_Sample Plate_Setup Add Sample/Standard & Fluorescein to Black 96-well Plate Prepare_Reagents->Plate_Setup Prepare_Sample->Plate_Setup Pre_Incubate Pre-incubate at 37°C (30 min) Plate_Setup->Pre_Incubate Initiate_Reaction Add AAPH Solution Pre_Incubate->Initiate_Reaction Measure Measure Fluorescence Decay (Ex: 485 nm, Em: 520 nm) Every 1-2 min for >60 min Initiate_Reaction->Measure Calculate Calculate Area Under Curve (AUC) & Trolox Equivalents Measure->Calculate End End Calculate->End

References

Application Notes and Protocols for Investigating the Anti-inflammatory Activity of (-)-Toddanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Toddanol, a natural product isolated from Toddalia asiatica, is a compound of interest for its potential therapeutic properties. The genus Toddalia has been traditionally used in medicine for its anti-inflammatory and analgesic effects. Recent studies on other compounds isolated from Toddalia asiatica, such as various coumarins and alkaloids, have demonstrated significant anti-inflammatory activity, primarily through the inhibition of key inflammatory mediators in vitro and in vivo.[1][2][3][4] These findings provide a strong rationale for the systematic evaluation of this compound's anti-inflammatory potential.

These application notes provide a comprehensive set of protocols to investigate the anti-inflammatory activity of this compound. The described assays focus on key pathways and mediators of inflammation, including nitric oxide (NO) and pro-inflammatory cytokines, in a well-established in vitro model of macrophage activation.

Mechanism of Action: A Proposed Overview

Inflammation is a complex biological response involving the activation of immune cells, such as macrophages, and the subsequent release of pro-inflammatory mediators. A key trigger for this process is the recognition of pathogen-associated molecular patterns, like lipopolysaccharide (LPS), by cellular receptors. This recognition initiates intracellular signaling cascades, prominently involving the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways leads to the upregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Based on the activity of structurally related compounds, it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more key steps in these pathways. The following protocols are designed to test this hypothesis.

Proposed Signaling Pathway for Inflammation and Potential Intervention by this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK MAPK TLR4->MAPK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression iNOS iNOS Gene_Expression->iNOS COX-2 COX-2 Gene_Expression->COX-2 Cytokines TNF-α, IL-6, IL-1β Gene_Expression->Cytokines NO NO iNOS->NO Prostaglandins Prostaglandins COX-2->Prostaglandins Toddanol This compound Toddanol->IKK Toddanol->MAPK Toddanol->NF-κB_n

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

The following protocols are designed for the investigation of this compound's anti-inflammatory activity in a murine macrophage cell line, RAW 264.7.

Experimental Workflow

G Start Start Cell_Culture RAW 264.7 Cell Culture Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Determine_Concentrations Determine Non-Toxic Concentrations of this compound Cytotoxicity->Determine_Concentrations LPS_Stimulation LPS Stimulation Assay Determine_Concentrations->LPS_Stimulation NO_Assay Nitric Oxide (NO) Production Assay (Griess) LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine Quantification (ELISA for TNF-α, IL-6) LPS_Stimulation->Cytokine_Assay Data_Analysis Data Analysis NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

To determine the non-toxic concentrations of this compound for subsequent experiments.

  • Materials:

    • RAW 264.7 cells

    • 96-well plates

    • This compound stock solution (dissolved in DMSO)

    • Culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

    • Remove the old medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Nitric Oxide (NO) Production Assay (Griess Test)

To measure the effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.

  • Materials:

    • RAW 264.7 cells

    • 24-well plates

    • This compound (at non-toxic concentrations)

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard solution

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no treatment), an LPS-only group, and a positive control group (e.g., L-NAME).

    • After incubation, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

    • Calculate the percentage of NO inhibition.

Pro-inflammatory Cytokine Quantification (ELISA)

To measure the effect of this compound on the secretion of TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.

  • Materials:

    • RAW 264.7 cells

    • 24-well plates

    • This compound (at non-toxic concentrations)

    • LPS

    • Mouse TNF-α and IL-6 ELISA kits

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

    • Calculate the percentage of cytokine inhibition.

Data Presentation

The quantitative data obtained from the described assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100.0 ± 5.2
198.7 ± 4.8
597.1 ± 5.5
1095.3 ± 4.9
2590.2 ± 6.1
5075.4 ± 7.3
10045.8 ± 8.0

Data are presented as mean ± SD of three independent experiments. Non-toxic concentrations (e.g., up to 25 µM) should be selected for subsequent anti-inflammatory assays.

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (µM)Inhibition (%)
Control-1.2 ± 0.3-
LPS (1 µg/mL)-25.8 ± 2.10
LPS + this compound518.3 ± 1.530.6
LPS + this compound1012.1 ± 1.153.1
LPS + this compound256.5 ± 0.874.8
L-NAME (Positive Control)1003.4 ± 0.586.8

Data are presented as mean ± SD of three independent experiments. The IC50 value for NO inhibition can be calculated from this data.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)TNF-α Inhibition (%)IL-6 (pg/mL)IL-6 Inhibition (%)
Control-55 ± 8-32 ± 5-
LPS (1 µg/mL)-1240 ± 980850 ± 750
LPS + this compound5980 ± 8521.0670 ± 6221.2
LPS + this compound10650 ± 5547.6430 ± 4049.4
LPS + this compound25320 ± 3074.2210 ± 2575.3

Data are presented as mean ± SD of three independent experiments. IC50 values for cytokine inhibition can be calculated from this data.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro evaluation of the anti-inflammatory properties of this compound. By systematically assessing its effects on key inflammatory mediators in a relevant cellular model, researchers can gain valuable insights into its potential as a novel anti-inflammatory agent. Positive results from these assays would warrant further investigation into the underlying molecular mechanisms and progression to in vivo models of inflammation.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of (-)-Toddanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available antimicrobial data for toddanol, a compound closely related to (-)-Toddanol, and detailed protocols for conducting antimicrobial susceptibility testing. Due to the limited publicly available data specifically for the this compound stereoisomer, the provided information is based on a study of toddanol isolated from Toddalia asiatica and established antimicrobial susceptibility testing methodologies for natural products.

Introduction

This compound is a coumarin that has been isolated from the plant Toddalia asiatica. Natural products are a rich source of novel antimicrobial agents. To evaluate the potential of this compound as an antimicrobial agent, standardized and reproducible susceptibility testing is essential. This document outlines the available data and provides detailed protocols for the agar disk diffusion and broth microdilution methods, which are commonly used for screening natural products.

Antimicrobial Activity of Toddanol

To date, specific antimicrobial susceptibility data for the this compound stereoisomer is limited in publicly accessible literature. However, a study on toddanol isolated from Toddalia asiatica provides some initial insights into its potential antibacterial activity.

Data Presentation

The following table summarizes the qualitative antimicrobial activity of toddanol from a published study. It is important to note that this data is from a single study and was obtained using the agar disk diffusion method. Further studies are required to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a broader range of microorganisms.

Table 1: Qualitative Antimicrobial Activity of Toddanol

MicroorganismMethodConcentration per DiscResultReference
Escherichia coliAgar Disk Diffusion25 µgInhibition of growth[1]
Escherichia coliAgar Disk Diffusion50 µgInhibition of growth[1]
Staphylococcus aureusAgar Disk Diffusion25 µgInhibition of growth[1]
Staphylococcus aureusAgar Disk Diffusion50 µgInhibition of growth[1]

Experimental Protocols

The following are detailed protocols for the agar disk diffusion and broth microdilution methods, adapted for the antimicrobial susceptibility testing of a natural product like this compound.

3.1. Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative technique used to screen for antimicrobial activity. It is based on the diffusion of the test compound from a paper disk into an agar medium inoculated with the test microorganism.

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Solvent for dissolving this compound (e.g., Dimethyl sulfoxide (DMSO), ethanol)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Sterile saline solution (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Sterile swabs

  • Incubator

  • Positive control antibiotic disks (e.g., Gentamicin, Ampicillin)

  • Negative control disks (impregnated with solvent only)

  • Calipers or a ruler

Protocol:

  • Preparation of this compound Solution:

    • Dissolve a known weight of this compound in a minimal amount of a suitable solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to obtain the desired concentrations for testing (e.g., 500 µg/mL, 250 µg/mL).

  • Preparation of Inoculum:

    • From a fresh (18-24 hours) culture plate of the test microorganism, select 3-5 well-isolated colonies.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline.

    • Vortex the tube to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Aseptically apply sterile paper disks to the surface of the inoculated MHA plate.

    • Pipette a fixed volume (e.g., 10 µL) of each this compound dilution onto a separate disk. This will result in a known amount of the compound per disk (e.g., 5 µg, 2.5 µg).

    • Apply a positive control antibiotic disk and a negative control disk (with solvent only) to the same plate.

    • Ensure the disks are placed at least 24 mm apart to avoid overlapping of inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).

    • A zone of inhibition indicates that the growth of the microorganism was inhibited by the compound.

    • The diameter of the zone is proportional to the susceptibility of the microorganism to the compound.

    • Compare the zone diameters of this compound with the positive and negative controls.

3.2. Broth Microdilution Method

This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Solvent for dissolving this compound (e.g., DMSO)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Test microorganisms

  • Sterile saline solution (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Micropipettes and sterile tips

  • Incubator

  • Positive control antibiotic

  • Resazurin solution (optional, as a growth indicator)

Protocol:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10 mg/mL).

    • In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12 of a single row.

    • In well 1 of that row, add 200 µL of the this compound stock solution at a concentration that is twice the desired highest final concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the agar disk diffusion protocol.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each well will be 200 µL, and the final concentration of this compound will be half of the initial concentration in each well.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

    • Optionally, add a growth indicator like resazurin to each well and incubate for a further 2-4 hours. A color change (e.g., from blue to pink) indicates bacterial growth. The MIC is the lowest concentration where no color change is observed.

Visualizations

Diagram 1: Experimental Workflow for Agar Disk Diffusion Method

AgarDiskDiffusion cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Compound Prepare this compound Solutions Apply_Disks Apply Disks: - this compound - Positive Control - Negative Control Prep_Compound->Apply_Disks Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate MHA Plate with Swab Prep_Inoculum->Inoculate_Plate Inoculate_Plate->Apply_Disks Incubate Incubate at 35°C for 18-24h Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones Interpret_Results Interpret Antimicrobial Activity Measure_Zones->Interpret_Results

Caption: Workflow for the agar disk diffusion assay.

Diagram 2: Experimental Workflow for Broth Microdilution Method

BrothMicrodilution cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Compound Prepare Serial Dilutions of this compound in Plate Inoculate_Plate Inoculate Wells with Bacterial Suspension Prep_Compound->Inoculate_Plate Prep_Inoculum Prepare and Dilute Bacterial Inoculum Prep_Inoculum->Inoculate_Plate Incubate Incubate Plate at 35°C for 18-24h Inoculate_Plate->Incubate Read_MIC Determine MIC (Visually or with Indicator) Incubate->Read_MIC Record_Result Record Lowest Concentration with No Growth Read_MIC->Record_Result

Caption: Workflow for the broth microdilution MIC assay.

Considerations for Testing Natural Products

  • Solubility: this compound, like many natural products, may have limited solubility in aqueous media. The use of a co-solvent like DMSO is often necessary. It is crucial to include a solvent control to ensure that the solvent itself does not inhibit microbial growth at the concentrations used.

  • Purity of the Compound: The purity of the isolated this compound should be determined to ensure that the observed antimicrobial activity is due to the compound itself and not to impurities.

  • Standardization: Adherence to standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), is essential for obtaining reproducible and comparable results.

Conclusion

The available data suggests that toddanol possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. However, comprehensive studies are needed to fully characterize the antimicrobial spectrum and potency of this compound. The detailed protocols provided in these application notes offer a standardized approach for researchers to conduct these essential antimicrobial susceptibility tests. Following these protocols will enable the generation of reliable data to support the potential development of this compound as a novel antimicrobial agent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (-)-Toddanol

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Following a comprehensive review of the scientific literature, a specific total synthesis for (-)-Toddanol has not been reported. This natural product, a coumarin first isolated from the root of Toddalia asiatica, has been characterized, but a detailed synthetic route from starting materials to the final product is not publicly available.

Therefore, the creation of a detailed technical support center with troubleshooting guides and specific experimental protocols for the synthesis of this compound is not possible at this time. The information required to address potential user issues during a synthesis does not exist in the available scientific domain.

While we cannot provide a specific guide for this compound, we can offer general guidance and address frequently asked questions regarding the synthesis of similar substituted coumarins. This information is based on established synthetic methodologies for this class of compounds.

Frequently Asked Questions (FAQs) for Substituted Coumarin Synthesis

This section provides general advice that may be applicable to the synthesis of coumarins structurally related to this compound.

1. What are the common starting materials for building a 5,7-dimethoxycoumarin core?

A common starting point for a 5,7-dimethoxycoumarin is 3,5-dimethoxyphenol. This can then undergo various condensation reactions to form the coumarin ring system.

2. Which reaction is typically used to form the coumarin ring?

The Pechmann condensation is a widely used method for coumarin synthesis. This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For a 5,7-dimethoxycoumarin, 3,5-dimethoxyphenol would be reacted with a suitable β-ketoester.

3. How can a side chain be introduced at the 6-position of the coumarin ring?

Introduction of a substituent at the C6 position can be challenging and often requires a multi-step approach. A common strategy is to introduce the side chain to the phenol starting material before the coumarin ring formation. For instance, a Friedel-Crafts type reaction on 3,5-dimethoxyphenol could be employed to introduce a precursor to the desired side chain.

4. What are the potential challenges in synthesizing a molecule like this compound?

Based on its structure, several challenges can be anticipated:

  • Stereocontrol: The side chain contains a stereocenter at the C2' position. Achieving the desired (S)-configuration would require either a stereoselective synthesis or the use of a chiral starting material.

  • Side Chain Installation: The introduction of the specific 2-hydroxy-3-methyl-3-buten-1-yl side chain at the C6 position of the coumarin core is a significant challenge. This would likely involve a carefully planned multi-step sequence.

  • Low Yields: Multi-step syntheses of complex natural products often suffer from low overall yields. Each step needs to be optimized to maximize the final product output.

General Troubleshooting for Coumarin Synthesis

Problem Potential Cause Suggested Solution
Low yield in Pechmann condensation Incomplete reactionIncrease reaction time or temperature.
Inappropriate acid catalystScreen different acid catalysts (e.g., H₂SO₄, Amberlyst-15, Lewis acids).
Poor solubility of reactantsUse a co-solvent to improve solubility.
Formation of side products Unwanted side reactionsOptimize reaction conditions (temperature, catalyst concentration).
Impure starting materialsPurify starting materials before use.
Difficulty in purification Similar polarity of product and byproductsEmploy different chromatography techniques (e.g., column chromatography with different solvent systems, preparative HPLC).
Product instabilityHandle the product under inert atmosphere and at low temperatures if necessary.

Conceptual Workflow for a Substituted Coumarin

The following diagram illustrates a general, conceptual workflow for the synthesis of a substituted coumarin, highlighting the key stages that would be involved in a synthesis of a molecule like this compound.

G A Starting Material (e.g., 3,5-Dimethoxyphenol) C Introduction of Side Chain (e.g., Friedel-Crafts) A->C B Side Chain Precursor Synthesis B->C D Functional Group Modifications C->D E Coumarin Ring Formation (e.g., Pechmann Condensation) D->E F Side Chain Elaboration & Stereocontrol E->F G Final Product (this compound Analogue) F->G

Technical Support Center: Purification of Complex Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of complex natural products, exemplified by compounds similar to (-)-Toddanol.

Troubleshooting Guides

This section offers solutions to common problems encountered during the purification of complex small molecules.

Problem 1: Low Recovery of Target Compound After Chromatography

Possible Causes & Solutions

CauseRecommended Action
Compound Precipitation on Column Ensure the sample is fully dissolved in the loading solvent. Consider using a stronger, yet compatible, injection solvent or reducing the sample concentration.
Irreversible Adsorption to Stationary Phase The compound may be unstable on the silica gel. Consider using a different stationary phase (e.g., alumina, C18) or deactivating the silica gel with a small amount of a polar modifier like triethylamine in the mobile phase.
Compound Degradation The compound may be sensitive to the acidic nature of silica gel or prolonged exposure to solvents. Minimize the time on the column and consider using a neutral or basic stationary phase.[1]
Inappropriate Solvent System The chosen mobile phase may not be strong enough to elute the compound. Perform thorough thin-layer chromatography (TLC) analysis to optimize the solvent system before scaling up to column chromatography.
Column Overloading Too much crude material was loaded onto the column, leading to poor separation and potential loss of product. As a general rule, aim for a sample-to-sorbent ratio of 1:100 to 1:200 for complex mixtures.

Problem 2: Poor Separation of Target Compound from Impurities

Possible Causes & Solutions

CauseRecommended Action
Inadequate Resolution The polarity difference between the target compound and impurities is insufficient for the chosen chromatographic system.
Solution 1: Solvent System OptimizationExperiment with different solvent systems on TLC. Try solvents with different selectivities (e.g., switching from ethyl acetate to diethyl ether or adding a small percentage of methanol).
Solution 2: Change Stationary PhaseIf solvent optimization fails, consider a different stationary phase with different separation properties (e.g., from silica to alumina or a bonded phase like diol or cyano).
Solution 3: High-Performance Liquid Chromatography (HPLC)For very challenging separations, HPLC offers significantly higher resolution than standard column chromatography.
Co-elution of Isomers Diastereomers or other closely related isomers may be difficult to separate.
SolutionChiral chromatography may be necessary to separate enantiomers or diastereomers. Screening different chiral stationary phases and mobile phases is often required.
Sample Dissolved in a Strong Solvent Injecting the sample in a solvent significantly stronger than the mobile phase can cause band broadening and poor separation.[2] Whenever possible, dissolve the sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: My purified compound appears pure by TLC, but NMR analysis shows residual impurities. Why is this?

A1: TLC is a valuable but relatively low-resolution technique. Some impurities may have very similar Rf values to your target compound in the chosen TLC solvent system, making them appear as a single spot. Additionally, some impurities may not be UV-active or stain well, rendering them invisible on the TLC plate. Quantitative NMR (qNMR) is a more sensitive method for assessing purity and can detect impurities that are missed by other techniques.[3]

Q2: How can I assess the absolute purity of my final compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.[4]

  • High-Performance Liquid Chromatography (HPLC): Use a high-resolution column and a suitable detector (e.g., UV-Vis, MS) to separate and quantify impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique helps in identifying the molecular weights of impurities, providing clues to their structures.[5]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR can be used for quantitative analysis (qNMR) by integrating the signals of the target compound against a certified internal standard.[3]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.), which can be compared to the theoretical values for the pure compound.

Q3: My compound seems to be degrading during storage. What steps can I take to improve its stability?

A3: The stability of a compound is influenced by factors such as temperature, light, pH, and the presence of oxygen.[6][7]

  • Storage Conditions: Store the compound at low temperatures (e.g., -20°C or -80°C), protected from light in an amber vial, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Solvent Effects: If stored in solution, the choice of solvent is critical. Aprotic, anhydrous solvents are often preferable. Avoid solvents that can react with the compound.

  • pH Control: If the compound is pH-sensitive, consider storing it as a dry powder or in a buffered solution at its optimal pH for stability.[8]

Experimental Protocols

Protocol 1: General Workflow for Purification of a Complex Natural Product

This protocol outlines a typical workflow for the purification of a target compound from a crude natural product extract.

  • Preliminary Analysis:

    • Obtain a small amount of the crude extract.

    • Analyze by TLC using a variety of solvent systems of differing polarities to get a preliminary idea of the number of components and the approximate polarity of the target compound.

    • Use different visualization techniques (UV light, iodine, various stains) to detect as many components as possible.

  • Solvent System Optimization for Column Chromatography:

    • Based on the preliminary TLC, perform a more detailed optimization of the mobile phase to achieve good separation between the target compound and major impurities. Aim for an Rf value of 0.2-0.3 for the target compound on the TLC plate.

  • Column Chromatography:

    • Pack a glass column with the appropriate stationary phase (e.g., silica gel).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the compounds with the optimized mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure target compound.

  • Purity Assessment:

    • Combine the pure fractions and evaporate the solvent.

    • Analyze the purified compound by HPLC, LC-MS, and NMR to confirm its identity and assess its purity.

  • Further Purification (if necessary):

    • If the compound is not sufficiently pure, a second chromatographic step using a different stationary phase or a different solvent system may be required. Preparative HPLC is often used for final polishing.

Visualizations

experimental_workflow start Crude Extract tlc TLC Analysis & Solvent Optimization start->tlc column Column Chromatography tlc->column fractions Collect Fractions column->fractions tlc_fractions TLC Analysis of Fractions fractions->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine purity Purity Assessment (HPLC, NMR, LC-MS) combine->purity pure Pure Compound purity->pure >95% Pure repurify Further Purification (e.g., Prep-HPLC) purity->repurify <95% Pure repurify->purity

Caption: General workflow for the purification of a complex natural product.

troubleshooting_low_recovery start Low Recovery After Chromatography cause1 Precipitation on Column? start->cause1 cause2 Irreversible Adsorption? start->cause2 cause3 Compound Degradation? start->cause3 cause4 Incorrect Solvent System? start->cause4 solution1 Improve Solubility / Reduce Concentration cause1->solution1 solution2 Change Stationary Phase / Deactivate Silica cause2->solution2 solution3 Use Milder Conditions / Neutral Phase cause3->solution3 solution4 Re-optimize Mobile Phase via TLC cause4->solution4

Caption: Troubleshooting logic for low compound recovery in chromatography.

References

Stability issues of (-)-Toddanol in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the novel chemical entity, (-)-Toddanol, in various solvents. The information is presented in a direct question-and-answer format to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of a forced degradation study for a new chemical entity like this compound?

A1: A forced degradation or stress testing study is designed to intentionally degrade a drug substance using more severe conditions than those used in accelerated stability testing.[1] The main objectives are to identify the likely degradation products, understand the degradation pathways of the molecule, and establish the intrinsic stability of the drug.[1][2][3] These studies are crucial for developing and validating stability-indicating analytical methods.[1][4][5][6][7]

Q2: What are the typical stress conditions applied in a forced degradation study?

A2: A comprehensive forced degradation study typically includes exposing the drug substance to acid and base hydrolysis, oxidation, thermal stress, and photolysis.[1][3][4] These conditions are selected to mimic potential environmental exposures and accelerate the degradation processes the drug might undergo during its shelf life.[1]

Q3: What defines a "stability-indicating method" (SIM)?

A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[1][7][8] High-Performance Liquid Chromatography (HPLC) is the most common technique for developing such methods due to its high sensitivity and versatility.[1][4][5][8]

Q4: How much degradation is typically targeted in a forced degradation study?

A4: The goal is to achieve a noticeable but not excessive level of degradation. A target degradation of 5-20% is generally considered appropriate and sufficient to produce and identify the primary degradation products without generating secondary degradants that might not be relevant to real-world storage conditions.[1][3][9]

Q5: What is "mass balance" in the context of stability studies, and why is it important?

A5: Mass balance is an important parameter in forced degradation studies that confirms all of the drug substance is accounted for after degradation.[9] It is calculated by summing the assay value of the remaining drug and the levels of all degradation products. A good mass balance, typically between 95% and 105%, demonstrates that the analytical method is capable of detecting all significant degradation products and that no volatile or non-UV active degradants have been missed.[9]

Experimental Workflow and Protocols

A well-defined workflow is essential for obtaining reliable and reproducible stability data. The following diagram illustrates a typical experimental workflow for conducting a forced degradation study on this compound.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Data Interpretation A Prepare 1 mg/mL Stock Solution of this compound in appropriate solvent (e.g., Acetonitrile or Methanol) C Aliquot Stock Solution for each stress condition (Acid, Base, Oxidative, Thermal, Photolytic) A->C B Prepare Stress Reagents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) B->C D Incubate samples under specific stress conditions (e.g., 60°C for hydrolysis) C->D E Collect samples at defined time points (e.g., 2, 4, 8, 24 hrs) D->E F Neutralize and dilute samples to appropriate concentration E->F G Analyze via Stability-Indicating HPLC-UV/MS Method F->G H Quantify this compound and Degradation Products G->H I Calculate % Degradation and Mass Balance H->I J Identify Structure of Major Degradants (if necessary) I->J

Caption: Workflow for a Forced Degradation Study of this compound.

Detailed Experimental Protocol: Forced Degradation Study

This protocol outlines a general approach for assessing the stability of this compound. Specific concentrations, solvents, and time points should be optimized based on preliminary results.

  • Objective: To identify the degradation pathways and develop a stability-indicating method for this compound through forced degradation under hydrolytic, oxidative, thermal, and photolytic stress conditions.

  • Materials and Reagents:

    • This compound reference standard

    • HPLC-grade acetonitrile, methanol, and water

    • Hydrochloric acid (HCl), analytical grade

    • Sodium hydroxide (NaOH), analytical grade

    • Hydrogen peroxide (H₂O₂), 30% solution

    • Volumetric flasks, pipettes, and vials

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL. The solvent should be chosen based on solubility (e.g., methanol, acetonitrile, or a mixture with water).[1]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Store at 60°C and collect samples at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[1]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Store at 60°C and collect samples at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[1]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature and collect samples at 2, 4, 8, and 24 hours.[1]

    • Thermal Degradation: Store the solid this compound powder and the stock solution in a temperature-controlled oven at 80°C. Analyze samples at 1, 3, and 7 days.[1]

    • Photolytic Degradation: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel set of samples should be wrapped in aluminum foil as dark controls.

  • Sample Preparation for Analysis:

    • Prior to injection, dilute the stressed samples with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Analytical Method:

    • Use a validated stability-indicating HPLC method, typically a reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid for better peak shape).

    • Detection can be performed using a UV detector at an appropriate wavelength and a mass spectrometer (MS) for identification of degradants.

Data Presentation

Quantitative data should be summarized to facilitate comparison across different conditions.

Table 1: Example Summary of Forced Degradation Results for this compound

Stress ConditionDuration/Temp% Degradation of this compoundNo. of DegradantsRRT of Major Degradant(s)Mass Balance (%)
0.1 M HCl24 hrs @ 60°C15.2%30.78, 1.1598.5%
0.1 M NaOH8 hrs @ 60°C18.9%20.6599.1%
3% H₂O₂24 hrs @ RT9.5%11.22100.2%
Thermal (Solid)7 days @ 80°C2.1%10.91100.5%
Photolytic7 days11.8%20.85, 1.0997.9%

Table 2: Example Stability of this compound in Different Solvents at 40°C / 75% RH

SolventTime PointAssay (%) of this compoundTotal Degradants (%)Comments
Methanol 0 Months99.8%<0.1%Initial
1 Month98.5%1.3%Minor degradation observed
3 Months95.2%4.6%Significant degradation
Acetonitrile 0 Months99.9%<0.1%Initial
1 Month99.7%0.2%Stable
3 Months99.5%0.4%Highly Stable
DMSO 0 Months99.8%<0.1%Initial
1 Month99.0%0.8%Slight degradation
3 Months97.1%2.7%Moderate degradation

Troubleshooting Guide

Q: My compound shows no degradation under any stress condition. What should I do?

A: If this compound appears to be highly stable, you may need to apply more vigorous stress conditions to achieve the target 5-20% degradation. Consider the following adjustments:

  • Increase Stressor Concentration: Use higher concentrations of acid, base, or oxidizing agent (e.g., move from 0.1 M to 1 M HCl).

  • Increase Temperature: Elevate the temperature for thermal and hydrolytic studies (e.g., from 60°C to 80°C).

  • Extend Exposure Time: Increase the duration of the study.

Q: My compound degraded completely almost instantly. How can I get meaningful data?

A: Rapid degradation indicates high instability under the chosen conditions. To obtain a meaningful degradation profile, you must use milder conditions.

  • Decrease Stressor Concentration: Use more dilute acid, base, or oxidizing agent.[1]

  • Lower Temperature: Conduct the experiment at a lower temperature (e.g., room temperature or 40°C).[1]

  • Reduce Exposure Time: Take time points at much shorter intervals (e.g., 5, 15, 30, and 60 minutes) to capture the initial degradation products.[1]

G Start Stability Issue Encountered NoDeg Issue: No or <5% Degradation Start->NoDeg Degradation Too Low? HighDeg Issue: >50% or Complete Degradation Start->HighDeg Degradation Too High? Action_NoDeg1 Increase Stressor Concentration NoDeg->Action_NoDeg1 Yes Action_NoDeg2 Increase Temperature or Exposure Time NoDeg->Action_NoDeg2 Yes Action_HighDeg1 Decrease Stressor Concentration HighDeg->Action_HighDeg1 Yes Action_HighDeg2 Decrease Temperature or Exposure Time HighDeg->Action_HighDeg2 Yes Result_NoDeg Re-analyze to achieve 5-20% degradation Action_NoDeg1->Result_NoDeg Action_NoDeg2->Result_NoDeg Result_HighDeg Re-analyze to achieve 5-20% degradation Action_HighDeg1->Result_HighDeg Action_HighDeg2->Result_HighDeg

Caption: Troubleshooting Logic for Atypical Degradation Results.

Q: I am seeing unexpected or "ghost" peaks in my chromatogram. What is their source?

A: Ghost peaks can arise from several sources unrelated to the degradation of this compound.

  • Contaminated Solvents: Ensure you are using high-purity, HPLC-grade solvents.

  • Sample Matrix: Impurities may come from the excipients or the reagents used for stressing (e.g., degradation of the neutralizing agent). Always run a blank sample (stressing the solvent and reagents without the API) to identify such peaks.

  • System Carryover: An inadequately washed column or injector from a previous analysis can introduce peaks. Run a blank injection of the mobile phase to check for carryover.

Potential Degradation Pathways

Given that the name "this compound" suggests the presence of an alcohol functional group, certain degradation pathways can be anticipated. The diagram below illustrates hypothetical degradation reactions for a molecule containing hydroxyl (-OH) and ether (R-O-R) functionalities, which are common in complex organic molecules.

G cluster_pathways Potential Degradation Reactions cluster_products Resulting Degradation Products Parent This compound (Contains -OH and -O- groups) Oxidation Oxidation of Alcohol (e.g., by H₂O₂) Parent->Oxidation Oxidative Stress Hydrolysis Acid/Base Hydrolysis of Ether Parent->Hydrolysis Hydrolytic Stress Dehydration Thermal Dehydration of Alcohol Parent->Dehydration Thermal Stress Ketone Ketone or Aldehyde Oxidation->Ketone Phenol Phenol / Alcohol Hydrolysis->Phenol Alkene Alkene Dehydration->Alkene

Caption: Hypothetical Degradation Pathways for this compound.

References

Troubleshooting (-)-Toddanol insolubility in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common issues related to the insolubility of (-)-Toddanol in aqueous media, helping researchers, scientists, and drug development professionals optimize their experiments.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my this compound insoluble in aqueous media?

This compound, a natural coumarin, is a hydrophobic ("water-fearing") molecule.[1] Its chemical structure is predominantly nonpolar, leading to poor solubility in polar solvents like water or aqueous buffers (e.g., PBS, cell culture media). This is a common challenge with many experimental compounds in drug discovery.[2][3] When a compound's concentration exceeds its maximum solubility in a given solvent, it will precipitate out of the solution.[2]

FAQ 2: What is the recommended solvent for making a this compound stock solution?

It is standard practice to first dissolve poorly soluble compounds in a water-miscible organic solvent to create a concentrated stock solution.[4] For this compound, Dimethyl Sulfoxide (DMSO) is a common and effective choice. Other potential organic solvents include ethanol, N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA).[5]

FAQ 3: I see a precipitate forming when I dilute my DMSO stock into my aqueous experimental medium. What should I do?

This is a frequent issue known as "solvent-shift" precipitation. It occurs when the concentrated DMSO stock is diluted into the aqueous medium, causing an abrupt change in solvent polarity that makes the compound fall out of solution.[2]

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should ideally be below 0.5%, with many protocols recommending 0.1% or lower to avoid both precipitation and solvent-induced toxicity.[6]

  • Modify the Dilution Method: Instead of adding the stock solution directly, add it dropwise to your medium while gently vortexing or stirring. This gradual introduction can prevent localized high concentrations that lead to precipitation.[2]

  • Pre-warm the Medium: Ensure your aqueous medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound stock. Temperature fluctuations can significantly impact solubility.[2][6]

  • Check for Media Interactions: Components in complex media (e.g., salts, proteins in serum) can interact with your compound and reduce its solubility.[6] You can test solubility in a simpler buffer like PBS to see if media components are the cause.[2]

FAQ 4: Are there alternatives to organic solvents for improving aqueous solubility?

Yes, several formulation strategies can enhance the aqueous solubility of hydrophobic compounds like this compound, which can be particularly important for in vivo studies where solvent toxicity is a concern.

Alternative Solubilization Strategies:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming an "inclusion complex" where the hydrophobic drug is inside the cyclodextrin's cavity and the hydrophilic exterior interacts with water.[5][7]

  • Co-solvents: Using a mixture of water and a miscible organic solvent (like PEG 400 or propylene glycol) can increase solubility.[5][7]

  • Lipid-Based Formulations: For oral or parenteral delivery, lipid-based systems such as emulsions or liposomes can be used to dissolve the compound.[7][8]

  • Nanosizing: Reducing the particle size of the compound to the nanoscale increases the surface area, which can improve the dissolution rate.[5][9]

FAQ 5: How can I determine the kinetic solubility of this compound in my specific medium?

It is highly recommended to experimentally determine the solubility limit in your exact experimental conditions. A simple method is to prepare a series of dilutions and observe for precipitation.

Visual and Instrumental Analysis:

  • Visual Inspection: Examine samples under a light microscope for any signs of crystalline precipitates.[2][6]

  • Instrumental Analysis: Measure the light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in scattering or absorbance over time indicates precipitation.[2]

Data & Protocols

Solubility Profile of Hydrophobic Compounds

The following table provides a general comparison of solvents used for compounds with poor aqueous solubility. The exact solubility of this compound should be determined experimentally.

SolventTypeUse CaseAdvantagesDisadvantages
Water / PBS Aqueous BufferFinal DilutionsBiologically compatibleVery low solubility for hydrophobic compounds
DMSO Organic SolventStock SolutionsHigh solubilizing power for many compoundsCan be toxic to cells at >0.5% concentration; can cause precipitation upon dilution[6]
Ethanol Organic SolventStock SolutionsLess toxic than DMSO; volatileLower solubilizing power for some compounds compared to DMSO
PEG 400 Co-solventIn vitro / In vivoLow toxicity; water-miscibleMay be viscous; solubility enhancement is compound-dependent
Cyclodextrins Formulation AgentIn vitro / In vivoSignificantly increases aqueous solubility; low toxicityCan interact with cell membranes; may alter compound activity
Experimental Protocol: Preparation and Dilution of a this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO and make appropriate working dilutions in an aqueous medium while minimizing precipitation.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Target aqueous medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the mass of this compound needed for a 10 mM stock solution in a specific volume of DMSO.

    • Weigh the this compound and add it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex thoroughly until the solid is completely dissolved. A brief sonication may assist if necessary.

    • Note: This concentrated stock should be stored in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To avoid precipitation from a large polarity shift, first create an intermediate dilution of the stock in the pre-warmed aqueous medium.

    • For example, dilute the 10 mM stock 1:10 in the medium to create a 1 mM solution. Add the stock solution dropwise while gently vortexing the medium.

  • Prepare the Final Working Concentration:

    • Perform serial dilutions from the intermediate stock (or directly from the primary stock for very low final concentrations) into the pre-warmed aqueous medium.

    • Example for a 10 µM final concentration: Add 10 µL of the 1 mM intermediate solution to 990 µL of the pre-warmed medium.

    • Always add the stock solution to the medium, not the other way around, and mix gently but thoroughly.

  • Final Check:

    • Visually inspect the final solution for any signs of cloudiness or precipitation. If possible, check under a microscope before applying to cells.[2]

Visual Guides

Troubleshooting Workflow

This diagram outlines a logical workflow for addressing the precipitation of this compound during experimental setup.

G start Start: Dissolving This compound check_dissolve Does compound dissolve in aqueous medium? start->check_dissolve yes_path Yes check_dissolve->yes_path no_path No check_dissolve->no_path success Success! Proceed with experiment. yes_path->success prepare_stock Prepare concentrated stock in organic solvent (e.g., DMSO) no_path->prepare_stock dilute Dilute stock into aqueous medium prepare_stock->dilute check_precipitate Does it precipitate upon dilution? dilute->check_precipitate no_precip_path No check_precipitate->no_precip_path precip_path Yes check_precipitate->precip_path no_precip_path->success troubleshoot Troubleshooting Steps precip_path->troubleshoot ts_options • Lower final solvent % • Add stock dropwise to warm media • Test alternative formulation (e.g., Cyclodextrin) • Determine kinetic solubility troubleshoot->ts_options

A step-by-step workflow for troubleshooting this compound precipitation.
Hypothetical Mechanism of Action Pathway

Natural products like coumarins often exhibit anti-inflammatory and antioxidant activities. This diagram illustrates a hypothetical signaling pathway where this compound might act as an inhibitor of a pro-inflammatory response, a common area of investigation for such compounds.[10][11]

G cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor kinase_cascade IKK Complex adaptor->kinase_cascade nfkb_complex IκB-NF-κB kinase_cascade->nfkb_complex phosphorylates IκB nfkb_active Active NF-κB nfkb_complex->nfkb_active releases NF-κB gene_transcription Gene Transcription nfkb_active->gene_transcription translocates nucleus Nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) gene_transcription->cytokines toddanol This compound toddanol->kinase_cascade Inhibition

Hypothetical inhibition of the NF-κB pro-inflammatory pathway by this compound.

References

How to resolve poor enantioselectivity in (-)-Toddanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (-)-Toddanol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enantioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing poor enantioselectivity in our synthesis of a this compound derivative. What are the common causes?

A1: Poor enantioselectivity in syntheses involving TADDOL-based chiral auxiliaries, such as this compound, can stem from several factors. The most common issues include:

  • Catalyst/Auxiliary Purity: The enantiomeric purity of your this compound derivative is critical. Any contamination with the opposite enantiomer will directly reduce the enantiomeric excess (ee) of your product.

  • Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters that significantly influence enantioselectivity. In many cases, lower reaction temperatures lead to higher enantiomeric excess.

  • Racemic Background Reaction: A non-catalyzed, racemic reaction may occur simultaneously with the desired asymmetric transformation. This is often exacerbated by higher temperatures.

  • Substrate Quality: Impurities in the starting materials can interfere with the catalyst or participate in competing side reactions, lowering the overall enantioselectivity.

  • Incorrect Catalyst Loading: Using a suboptimal amount of the chiral auxiliary or catalyst can lead to a significant background reaction or catalyst aggregation, both of which can negatively impact enantioselectivity.

Q2: How does temperature affect the enantioselectivity of our reaction?

A2: Temperature is a critical parameter in controlling enantioselectivity. Generally, lower reaction temperatures result in higher enantiomeric excess. This is because the transition states leading to the two enantiomers have different activation energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, leading to the major enantiomer. A systematic temperature screen is highly recommended to find the optimal balance between reaction rate and enantioselectivity.

Q3: Can the choice of solvent impact the enantioselectivity?

A3: Absolutely. The solvent can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states. A solvent screen is a crucial step in optimizing any asymmetric reaction. The ideal solvent will provide good solubility for all components while favoring the formation of the more ordered, stereodifferentiating transition state. It is advisable to test a range of solvents with varying polarities and coordinating abilities.

Troubleshooting Guides

Issue: Low Enantiomeric Excess (ee) in a TADDOL-Mediated Aldol Reaction

The asymmetric aldol reaction is a common application for TADDOL-derived chiral ligands. If you are experiencing low ee in such a reaction, follow this troubleshooting guide.

1. Validate Your Analytical Method

Before optimizing the reaction, ensure your method for measuring ee (e.g., chiral HPLC or GC) is accurate.

  • Action: Prepare a racemic sample of your product.

  • Test: Analyze the racemic sample using your chiral chromatography method.

  • Expected Result: You should observe two well-resolved, baseline-separated peaks of equal area (a 50:50 ratio).

  • Troubleshooting: If the peaks are not well-resolved, optimize your analytical method by adjusting the mobile phase, flow rate, or column temperature before proceeding.

2. Verify the Quality of Reagents and Catalyst

  • This compound Auxiliary:

    • Confirm the enantiomeric purity of your this compound auxiliary.

    • Ensure the auxiliary is dry and handled under an inert atmosphere if it is sensitive to air or moisture.

  • Substrate and Reagents:

    • Use highly pure substrates and reagents. Impurities can act as catalyst poisons.

    • Ensure all solvents are anhydrous, as water can interfere with many catalytic systems.

3. Optimize Reaction Parameters

A systematic optimization of reaction conditions is crucial for improving enantioselectivity.

ParameterRecommended ActionRationale
Temperature Screen a range of temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C).Lower temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
Solvent Test a variety of aprotic solvents (e.g., Toluene, CH₂Cl₂, THF, Hexanes).The solvent can significantly impact the catalyst's conformation and the stability of the transition state assembly.
Catalyst Loading Vary the molar percentage of the this compound-derived catalyst.An optimal catalyst loading is necessary to ensure the catalyzed pathway outcompetes any background racemic reaction.
Reaction Time Monitor the reaction progress over time.Prolonged reaction times, especially at higher temperatures, can sometimes lead to racemization of the product.

Experimental Protocols

Protocol 1: General Procedure for a TADDOL-Ti-Catalyzed Asymmetric Aldol Reaction

This protocol provides a general workflow for an asymmetric aldol reaction using a pre-formed Titanium-TADDOL complex.

Materials:

  • (R,R)-α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) derivative (e.g., this compound)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Anhydrous Toluene

  • Aldehyde substrate

  • Ketone substrate (or silyl enol ether)

  • Anhydrous reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Catalyst Preparation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the TADDOL derivative (0.22 mmol) in anhydrous toluene (10 mL).

    • Add Ti(OiPr)₄ (0.20 mmol) dropwise to the solution at room temperature.

    • Stir the mixture for 1 hour at room temperature to form the active catalyst complex.

  • Aldol Reaction:

    • Cool the catalyst solution to the desired temperature (e.g., -30 °C).

    • Add the aldehyde substrate (1.0 mmol) to the cooled solution.

    • Slowly add the ketone or silyl enol ether (1.2 mmol) dropwise over 10 minutes.

    • Stir the reaction mixture at the same temperature and monitor its progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess of the purified product using chiral HPLC or GC analysis.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This protocol provides a general method for analyzing the enantiomeric composition of the aldol product.

1. Sample Preparation:

  • Dissolve a small amount of the purified product (approx. 1 mg) in the mobile phase solvent (e.g., Hexane/Isopropanol mixture) to a concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Method:

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for specific products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the product has strong absorbance (e.g., 254 nm).

  • Column Temperature: 25 °C.

3. Quantification:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Visualizations

troubleshooting_workflow start Poor Enantioselectivity Observed validate_analysis Step 1: Validate Analytical Method (ee%) start->validate_analysis check_purity Step 2: Check Reagent & Catalyst Purity validate_analysis->check_purity Method is Valid optimize_conditions Step 3: Optimize Reaction Conditions check_purity->optimize_conditions Reagents are Pure temp_screen Temperature Screen optimize_conditions->temp_screen solvent_screen Solvent Screen optimize_conditions->solvent_screen loading_screen Catalyst Loading optimize_conditions->loading_screen resolution Enantioselectivity Resolved temp_screen->resolution solvent_screen->resolution loading_screen->resolution signaling_pathway cluster_reactants Reactants cluster_catalyst Chiral Catalyst Aldehyde Aldehyde Transition_States Diastereomeric Transition States Aldehyde->Transition_States Ketone Ketone Ketone->Transition_States TADDOL This compound Active_Catalyst Active Ti-TADDOL Complex TADDOL->Active_Catalyst Metal Ti(IV) Metal->Active_Catalyst Active_Catalyst->Transition_States catalysis Major_Product Major Enantiomer (Desired Product) Transition_States->Major_Product Lower Energy Pathway Minor_Product Minor Enantiomer Transition_States->Minor_Product Higher Energy Pathway

Preventing degradation of (-)-Toddanol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of (-)-Toddanol to minimize degradation and ensure experimental reproducibility. The information is targeted towards researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For optimal stability, this compound should be stored as a dry solid at -20°C or lower, protected from light and moisture. The vial should be tightly sealed and flushed with an inert gas like argon or nitrogen before sealing.

Q2: My this compound solution has changed color. What does this indicate?

A2: A color change, often to a yellowish or brownish hue, can be an indicator of degradation. This may be due to oxidation or other chemical transformations. It is recommended to verify the purity of the sample using an appropriate analytical method, such as HPLC, before proceeding with experiments.

Q3: Can I store this compound in a solution?

A3: Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of degradation. If you must store it in solution, use a dry, aprotic solvent, store at -80°C, and use it as quickly as possible. Avoid repeated freeze-thaw cycles.

Q4: What solvents are compatible with this compound?

A4: this compound is generally soluble in organic solvents such as ethanol, methanol, DMSO, and DMF. For biological experiments, DMSO is a common choice. However, be aware that the solvent itself can impact stability. Always prepare solutions fresh whenever possible.

Q5: How can I check the purity of my this compound sample?

A5: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS). A stability-indicating HPLC method should be developed to separate the intact compound from any potential degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of this compound leading to reduced potency or the presence of interfering byproducts.1. Confirm the purity of your this compound stock using HPLC. 2. Prepare fresh solutions from a solid sample for each experiment. 3. Review your storage and handling procedures.
Visible precipitation in the solution. The compound may have low solubility in the chosen solvent at the storage temperature, or degradation products may be precipitating.1. Try gently warming the solution to see if the precipitate redissolves. 2. If warming does not work, the precipitate is likely a degradation product. The solution should be discarded. 3. Consider using a different solvent or a lower concentration.
Loss of biological activity over time. Chemical degradation of the active compound.1. Perform a forced degradation study to understand the stability profile of this compound under your experimental conditions. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Always include a positive control in your experiments to monitor for changes in assay performance.

Hypothetical Degradation Data

The following table presents hypothetical data from a forced degradation study on this compound to illustrate how stability data can be presented.

Condition Time (hours) This compound Remaining (%) Major Degradant 1 (%) Major Degradant 2 (%)
Control (Dark, -20°C) 2499.8< 0.1< 0.1
Acidic (0.1 N HCl, 60°C) 2485.28.14.5
Basic (0.1 N NaOH, 60°C) 2470.515.39.8
Oxidative (3% H₂O₂, 25°C) 2465.120.711.2
Photolytic (UV light, 25°C) 2490.35.22.1

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm

  • Sample Preparation: Dissolve a small amount of this compound in methanol or acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

This study is designed to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 N HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.2 N NaOH before HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 N NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.2 N HCl before HPLC analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Store at room temperature for 24 hours.

  • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Thermal Degradation: Incubate the solid compound at 60°C for 24 hours. Dissolve in acetonitrile for analysis.

  • Analysis: Analyze all samples by HPLC-UV and HPLC-MS to separate and identify degradation products.

Visualizations

Toddanol This compound Oxidation Oxidation (e.g., air, peroxides) Toddanol->Oxidation O₂ Hydrolysis Hydrolysis (acid/base catalysis) Toddanol->Hydrolysis H₂O Dimerization Dimerization/Polymerization (concentration dependent) Toddanol->Dimerization [Toddanol] Degradant1 Oxidized Products (Quinones, etc.) Oxidation->Degradant1 Degradant2 Hydrolyzed Products Hydrolysis->Degradant2 Degradant3 Dimers/Oligomers Dimerization->Degradant3

Caption: Hypothetical degradation pathways of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Light, Heat) start->stress hplc HPLC-UV Analysis stress->hplc ms HPLC-MS for Identification hplc->ms quantify Quantify Degradation ms->quantify identify Identify Degradants ms->identify pathway Propose Degradation Pathway quantify->pathway identify->pathway

Caption: Workflow for a forced degradation study.

start Inconsistent Experimental Results? check_purity Check Purity of This compound Stock (HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure fresh_solution Prepare Fresh Solution for Each Experiment is_pure->fresh_solution Yes degraded_stock Stock is Degraded. Use a New Batch. is_pure->degraded_stock No review_storage Review Storage Conditions: -20°C, Dark, Inert Gas fresh_solution->review_storage other_factors Investigate Other Experimental Factors review_storage->other_factors

Caption: Troubleshooting logic for inconsistent results.

Technical Support Center: Troubleshooting (-)-Toddanol Interference in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential assay interference caused by the natural product (-)-Toddanol in high-throughput screening (HTS) campaigns.

Introduction to Assay Interference and this compound

This compound, a coumarin derivative isolated from Toddalia asiatica, possesses a chemical scaffold that, while potentially bioactive, may also interact non-specifically with assay components, leading to misleading results. Such compounds are often categorized as Pan-Assay Interference Compounds (PAINS).[1][2][3] PAINS are notorious for producing false-positive signals in HTS assays through a variety of mechanisms, necessitating rigorous follow-up to ensure that observed activity is genuine and target-specific.[4][5] This guide will help you determine if this compound is acting as an interfering compound in your assay and provide strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: What is assay interference and why should I be concerned about it with this compound?

A1: Assay interference refers to the phenomenon where a compound generates a signal in a screening assay that is not due to a direct, specific interaction with the intended biological target.[6][7][8] This can lead to false-positive "hits" that are reproducible and concentration-dependent, making them difficult to distinguish from genuine activity.[6][7] You should be concerned about this compound because natural products with phenolic and coumarin-like structures have been associated with assay interference.[2] Pursuing false positives wastes significant time and resources.[4][9]

Q2: What are the common mechanisms of assay interference?

A2: Common mechanisms of assay interference include:

  • Compound Aggregation: At higher concentrations, some organic molecules form aggregates that can sequester and denature proteins non-specifically.[7][9]

  • Fluorescence Interference: Compounds that are intrinsically fluorescent (autofluorescence) or that quench the fluorescence of an assay's reporter molecule can alter the signal.[6][10][11]

  • Redox Activity: Compounds that undergo redox cycling can produce reactive oxygen species (ROS), which can damage proteins and interfere with assay readouts.[1][12]

  • Chemical Reactivity: Electrophilic compounds can covalently modify proteins, leading to non-specific inhibition.[12]

  • Chelation: Compounds that bind essential metal ions can inhibit metalloenzymes.[1]

Q3: My primary screen identified this compound as a hit. What is the first step to confirm it's not an artifact?

A3: The first step is to re-test the compound from a fresh, confirmed-purity stock. If the activity is confirmed, the next crucial step is to perform a counter-screen or an orthogonal assay. A counter-screen is designed to identify interference with the assay technology itself, while an orthogonal assay measures the same biological endpoint using a different detection method.[13]

Q4: How can I test if this compound is forming aggregates in my assay?

A4: A simple and effective method is to re-run the dose-response experiment in the presence of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20.[7] If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, it strongly suggests that the compound is acting via aggregation.

Troubleshooting Guides

Issue 1: High Hit Rate in a Fluorescence-Based Primary Screen

If your HTS campaign yields an unexpectedly high number of hits, including this compound, it may be due to assay interference rather than a high number of genuinely active compounds.

G start High Hit Rate in Fluorescence Assay check_autofluorescence Is this compound Autofluorescent? start->check_autofluorescence check_quenching Does this compound Quench Signal? check_autofluorescence->check_quenching No autofluorescence_pos Potential False Positive (Signal Increase) check_autofluorescence->autofluorescence_pos Yes quenching_pos Potential False Positive (Signal Decrease) check_quenching->quenching_pos Yes orthogonal_assay Perform Orthogonal Assay (e.g., Luminescence-based) check_quenching->orthogonal_assay No autofluorescence_pos->orthogonal_assay quenching_pos->orthogonal_assay valid_hit Confirmed Hit orthogonal_assay->valid_hit Activity Confirmed interference Likely Interference orthogonal_assay->interference Activity Lost

Caption: Troubleshooting workflow for high hit rates in fluorescence assays.

Issue 2: this compound Shows Activity in a Luciferase-Based Assay

Luciferase-based reporter assays are common in HTS, but the luciferase enzyme itself can be a target for interfering compounds.

G start This compound is a Hit in Luciferase Assay luciferase_counterscreen Perform Luciferase Counter-Screen (Cell-Free) start->luciferase_counterscreen inhibits_luciferase Does it Inhibit Luciferase? luciferase_counterscreen->inhibits_luciferase interference Likely Interference (False Positive) inhibits_luciferase->interference Yes not_interference Not Direct Luciferase Inhibitor inhibits_luciferase->not_interference No orthogonal_assay Perform Orthogonal Assay (Non-Luciferase Readout) interference->orthogonal_assay orthogonal_assay->interference Activity Lost valid_hit Confirmed Hit orthogonal_assay->valid_hit Activity Confirmed not_interference->orthogonal_assay

Caption: Troubleshooting workflow for hits from luciferase-based assays.

Data Presentation: Summarizing Interference Data

When investigating potential interference, it is crucial to present quantitative data in a clear and structured format.

Table 1: Example Data for Aggregation Analysis of this compound

Concentration (µM)% Inhibition (Standard Buffer)% Inhibition (+0.01% Triton X-100)
10085.25.1
5078.93.8
2565.41.2
12.542.10.5
6.2515.70.1
IC50 (µM) 15.3 >100

Table 2: Example Data for Luciferase Counter-Screen of this compound

Concentration (µM)% Inhibition (Primary Assay)% Inhibition (Luciferase Only)
5092.588.3
2585.180.4
12.568.365.7
6.2545.242.1
3.1318.915.3
IC50 (µM) 7.1 7.9

Experimental Protocols

Protocol 1: Detergent-Based Assay for Compound Aggregation

Objective: To determine if the inhibitory activity of a compound is due to aggregation.

Methodology:

  • Prepare two sets of assay reactions.

  • In the first set, use the standard assay buffer.

  • In the second set, supplement the assay buffer with a non-ionic detergent (e.g., 0.01% Triton X-100).

  • Perform serial dilutions of this compound in both buffer conditions.

  • Add all other assay components (enzyme, substrate, etc.) and incubate according to the standard protocol.

  • Measure the assay signal and calculate the dose-response curves for both conditions.

Interpretation: A significant rightward shift in the IC50 value in the presence of detergent indicates that the compound's activity is likely mediated by aggregation.

Protocol 2: Cell-Free Luciferase Counter-Screen

Objective: To identify direct inhibitors of the luciferase reporter enzyme.

Methodology:

  • Prepare a buffer solution identical to the one used in the primary HTS assay, but lacking the primary biological target.

  • Add recombinant luciferase enzyme to the buffer.

  • Serially dilute this compound and add it to the luciferase solution.

  • Initiate the reaction by adding the luciferase substrate (e.g., luciferin) and ATP.

  • Immediately measure the luminescence signal.

Interpretation: If this compound inhibits the luminescence in this cell-free system, it is a direct inhibitor of luciferase and a likely source of interference in the primary assay.

Signaling Pathway and Workflow Diagrams

General HTS Workflow and Points of Interference

G cluster_0 HTS Workflow cluster_1 Potential Interference Points compound_prep Compound Preparation & Dispensing assay_reagents Assay Reagent Addition compound_prep->assay_reagents incubation Incubation assay_reagents->incubation signal_detection Signal Detection incubation->signal_detection data_analysis Data Analysis signal_detection->data_analysis hit_identification Hit Identification data_analysis->hit_identification interference_aggregation Aggregation interference_aggregation->assay_reagents interference_reactivity Reactivity with Reagents interference_reactivity->incubation interference_optical Optical Interference (Fluorescence/Quenching) interference_optical->signal_detection G start Initial Hit from Primary Screen retest Re-test from Fresh Stock start->retest inactive Inactive retest->inactive No active Activity Confirmed retest->active Yes counterscreen Perform Counter-Screens (Aggregation, Luciferase, etc.) active->counterscreen interference_found Interference Detected? counterscreen->interference_found flag_as_pain Flag as Potential PAIN interference_found->flag_as_pain Yes orthogonal_assay Perform Orthogonal Assay interference_found->orthogonal_assay No flag_as_pain->orthogonal_assay activity_confirmed Activity Confirmed? orthogonal_assay->activity_confirmed validated_hit Validated Hit activity_confirmed->validated_hit Yes false_positive False Positive activity_confirmed->false_positive No

References

Technical Support Center: Refining Analytical Methods for Detecting (-)-Toddanol Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of (-)-Toddanol and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the analytical challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing this compound and its metabolites?

A1: The primary challenges include the low in-vivo concentrations of metabolites, the presence of isomeric metabolites that are difficult to separate chromatographically, and potential matrix effects from complex biological samples. Additionally, the stability of certain metabolites during sample preparation can be a concern.

Q2: Which analytical platform is better suited for this compound metabolite analysis: LC-MS or GC-MS?

A2: LC-MS is generally the preferred platform for analyzing this compound and its expected metabolites. This is because the metabolites, particularly phase II conjugates (glucuronides and sulfates), are often not volatile and would require derivatization for GC-MS analysis, which can introduce variability. LC-MS can directly analyze a wider range of polar and non-polar metabolites.

Q3: How can I improve the chromatographic separation of isomeric this compound metabolites?

A3: To improve the separation of isomers, consider optimizing the mobile phase gradient, testing different stationary phases (e.g., C18, phenyl-hexyl), and adjusting the column temperature. For chiral separations, a chiral column may be necessary.

Q4: What are the expected major metabolic pathways for this compound?

A4: Based on its coumarin structure with a prenyl-like side chain, the expected major metabolic pathways include phase I reactions such as hydroxylation on the aromatic ring and the side chain, epoxidation of the side-chain double bond, and O-demethylation of the methoxy groups. These will be followed by phase II conjugation reactions, primarily glucuronidation and sulfation of the newly formed hydroxyl groups.

Troubleshooting Guides

LC-MS/MS Analysis
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column overload, secondary interactions with the stationary phase, or inappropriate mobile phase pH.Dilute the sample, use a column with a different stationary phase, or adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Low Signal Intensity or No Peak Detected Ion suppression from matrix components, poor ionization efficiency, or metabolite instability.Improve sample cleanup using solid-phase extraction (SPE), optimize ESI source parameters (e.g., capillary voltage, gas flow), and ensure samples are processed and stored at low temperatures to prevent degradation.
High Background Noise Contaminated mobile phase, dirty ion source, or co-eluting matrix components.Use high-purity solvents, clean the ion source according to the manufacturer's instructions, and optimize chromatographic separation to resolve analytes from interfering compounds.
Inconsistent Retention Times Fluctuations in column temperature, changes in mobile phase composition, or column degradation.Use a column oven for precise temperature control, prepare fresh mobile phase daily, and use a guard column to protect the analytical column.
Difficulty in Differentiating Isomers Insufficient chromatographic resolution.Employ a longer column, a smaller particle size, or a slower gradient. Consider using a different column chemistry or 2D-LC for complex samples.
GC-MS Analysis
Problem Potential Cause Recommended Solution
Incomplete Derivatization Suboptimal reaction conditions (temperature, time), or impure derivatizing agent.Optimize derivatization parameters and use fresh, high-quality derivatizing agents.
Analyte Degradation in the Injector High injector temperature.Lower the injector temperature and use a pulsed splitless or on-column injection technique.
Poor Peak Shape Active sites in the liner or column, or incompatible solvent.Use a deactivated liner, bake out the column, and ensure the injection solvent is compatible with the stationary phase.
Low Response for Polar Metabolites Inefficient derivatization or adsorption in the GC system.Ensure complete derivatization and use a highly inert system (liner, column).

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound Metabolites in Plasma

1. Sample Preparation (Protein Precipitation & SPE)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 10% methanol in water.

  • (Optional) For further cleanup, perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

2. LC-MS/MS Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in both positive and negative ion modes.

  • Detection: Multiple Reaction Monitoring (MRM) for targeted analysis of expected metabolites.

Protocol 2: GC-MS Analysis of Phase I Metabolites of this compound

1. Sample Preparation (Hydrolysis and Derivatization)

  • To 100 µL of plasma, add β-glucuronidase/sulfatase to hydrolyze conjugated metabolites. Incubate at 37°C for 2 hours.

  • Perform liquid-liquid extraction with ethyl acetate.

  • Evaporate the organic layer to dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

  • Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

2. GC-MS Conditions

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Quadrupole mass spectrometer with electron ionization (EI) at 70 eV.

  • Detection: Scan mode for metabolite identification and selected ion monitoring (SIM) for quantification.

Data Presentation

Table 1: Comparison of Analytical Methods for Coumarin Metabolite Analysis

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) Low ng/mL to pg/mLLow ng/mL
Limit of Quantification (LOQ) Low ng/mLLow to mid ng/mL
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 15%< 20%
Accuracy (%Recovery) 85-115%80-120%
Throughput HighModerate
Metabolite Coverage Phase I and Phase IIPrimarily Phase I (requires derivatization)

Visualizations

Toddanol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Toddanol This compound Hydroxylated Hydroxylated Metabolites Toddanol->Hydroxylated CYP450 Epoxide Epoxide Metabolites Toddanol->Epoxide CYP450 Demethylated O-Demethylated Metabolites Toddanol->Demethylated CYP450 Glucuronide Glucuronide Conjugates Hydroxylated->Glucuronide UGTs, SULTs Sulfate Sulfate Conjugates Hydroxylated->Sulfate UGTs, SULTs Demethylated->Glucuronide UGTs, SULTs Demethylated->Sulfate UGTs, SULTs

Caption: Proposed metabolic pathway of this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Urine) Extraction Extraction (PPT, LLE, SPE) Biological_Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS LC-MS/MS Extraction->LC_MS GC_MS GC-MS Derivatization->GC_MS Peak_Integration Peak Integration LC_MS->Peak_Integration GC_MS->Peak_Integration Quantification Quantification Peak_Integration->Quantification Metabolite_ID Metabolite Identification Quantification->Metabolite_ID

Caption: General workflow for this compound metabolite analysis.

Validation & Comparative

A Comparative Analysis of (-)-Toddanol and (+)-Toddanol: An Unresolved Stereochemical Question in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Despite the well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a direct comparative analysis of the biological effects of (-)-Toddanol and (+)-Toddanol remains conspicuously absent from the scientific literature. Extensive searches for quantitative experimental data detailing the cytotoxic, anti-inflammatory, antimicrobial, or any other biological activities of the individual enantiomers of Toddanol have yielded no specific results. This lack of data prevents a comprehensive comparison and highlights a significant gap in the understanding of this natural product's structure-activity relationship.

Toddanol, a substituted dihydropyranocoumarin, is a natural product isolated from plants of the Toddalia genus, which have a history of use in traditional medicine. As a chiral molecule, Toddanol exists in two non-superimposable mirror-image forms: this compound and (+)-Toddanol. The spatial arrangement of atoms in these enantiomers can lead to differential interactions with chiral biological targets such as enzymes and receptors, potentially resulting in varied pharmacological effects.

The Importance of Stereochemistry in Drug Development

The differential activity of enantiomers is a critical consideration in modern drug development. In many cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. A classic example is the drug thalidomide, where the (R)-enantiomer possesses sedative effects, while the (S)-enantiomer is a potent teratogen.

Therefore, the evaluation of the biological activity of individual enantiomers is a fundamental step in the preclinical assessment of any chiral drug candidate. This process typically involves:

  • Chiral Separation or Stereoselective Synthesis: The first step is to obtain the individual enantiomers in high purity. This can be achieved through chiral chromatography of the racemic mixture or by developing a synthetic route that selectively produces one enantiomer.

  • Comparative Biological Assays: Once isolated, the enantiomers are tested in a panel of relevant biological assays to determine and quantify their respective activities. This can include assays for:

    • Cytotoxicity: To assess the potential for cancer treatment, often using cell lines like HeLa, MCF-7, or A549. The half-maximal inhibitory concentration (IC50) is a key metric.

    • Anti-inflammatory Activity: Measured by the inhibition of inflammatory mediators like nitric oxide (NO), cyclooxygenase (COX) enzymes, or pro-inflammatory cytokines (e.g., TNF-α, IL-6).

    • Antimicrobial Activity: Evaluated against a range of pathogenic bacteria and fungi to determine the minimum inhibitory concentration (MIC).

    • Enzyme Inhibition: To identify specific molecular targets, with IC50 values indicating the potency of inhibition.

Future Research Directions

To elucidate the potential of Toddanol as a therapeutic agent, future research should prioritize the following:

  • Development of methods for the chiral separation of Toddanol. This would enable the isolation of sufficient quantities of each enantiomer for biological testing.

  • Stereoselective synthesis of this compound and (+)-Toddanol. This would provide a reliable source of enantiomerically pure material and confirm their absolute configurations.

  • Comprehensive biological evaluation of the individual enantiomers. A head-to-head comparison in a variety of assays is necessary to determine if one enantiomer is more active or possesses a more desirable therapeutic profile.

  • Investigation of the underlying mechanisms of action. Should differential activity be observed, further studies would be needed to understand how each enantiomer interacts with its biological target(s) at the molecular level.

Conclusion

A Comparative Analysis of (-)-Toddanol and Other Neolignans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of (-)-Toddanol and other neolignans, focusing on their anti-inflammatory and anticancer properties. While specific experimental data for this compound remains limited in publicly available literature, this document summarizes the current knowledge on related neolignans to offer a valuable contextual comparison and guide future research directions.

Neolignans are a diverse class of natural phenolic compounds recognized for their wide range of biological activities, including significant anti-inflammatory and anticancer potential.[1][2][3] this compound, a neolignan isolated from the medicinal plant Toddalia asiatica, belongs to this promising group of molecules.[4] This guide presents a comparative overview of the performance of various neolignans based on available experimental data, alongside detailed experimental protocols and visualizations of key signaling pathways implicated in their mechanisms of action.

Data Presentation: A Comparative Look at Biological Activities

Quantitative data on the biological activities of various neolignans are summarized in the tables below. It is important to note the absence of specific IC50 values for this compound in the reviewed literature, highlighting a significant gap in current research. The data presented for other neolignans, including some isolated from the same plant genus, offer a valuable benchmark for potential future studies on this compound.

Table 1: Comparative Anti-inflammatory Activity of Neolignans

Compound NameSourceAssayTarget/Cell LineIC50 (µM)Reference
HonokiolMagnolia grandifloraCOX-2 InhibitionRAW 264.7 macrophages1.5[5]
MagnololMagnolia grandifloraCOX-2 InhibitionRAW 264.7 macrophages2.0[5]
4'-O-methylhonokiolMagnolia grandifloraCOX-2 InhibitionRAW 264.7 macrophages1.2[5]
Nectandrin BNectandra grandifloraCOX-1 Inhibition-25.3[6]
CalopiptinPiper kadsuraNO ProductionRAW 264.7 macrophages18.5[7]
Kadsurenin LPiper kadsuraNO ProductionRAW 264.7 macrophages22.8[7]
This compound Toddalia asiatica Data not available --

Table 2: Comparative Anticancer Activity of Neolignans

Compound NameSourceCell LineAssayIC50 (µM)Reference
HonokiolMagnolia officinalisHuman oral cancer (HSC-3)MTT Assay15.6[8]
MagnololMagnolia officinalisHuman oral cancer (HSC-3)MTT Assay25.4[8]
Oblongifolin CGarcinia oblongifoliaHuman breast cancer (MCF-7)MTT Assay3.8[9]
Garcinielliptone FCGarcinia indicaHuman colon cancer (HCT-116)SRB Assay1.2[10]
2'R-acetoxytoddanol Toddalia asiatica Data not available --[11]
Compound 10 from T. asiatica Toddalia asiatica Human oral cancer (KB)Cytotoxicity Assay2.60 µg/mL[11]

Experimental Protocols: Methodologies for Key Experiments

Detailed methodologies for the key experiments cited in the comparative data tables are provided below to facilitate reproducibility and further investigation.

Anti-inflammatory Activity Assays

1. Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animals: Male Wistar rats (180-220 g) are used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test compound (e.g., neolignan) or vehicle (control) is administered orally or intraperitoneally.

    • After a specific period (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

2. Formalin-Induced Pain Test in Mice

This model is used to assess both neurogenic and inflammatory pain responses.

  • Animals: Male Swiss albino mice (25-30 g) are used.

  • Procedure:

    • Mice are placed in an observation chamber for acclimatization.

    • The test compound or vehicle is administered prior to the formalin injection.

    • 20 µL of 5% formalin solution is injected subcutaneously into the dorsal surface of the right hind paw.

    • The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, neurogenic pain) and the late phase (15-30 minutes post-injection, inflammatory pain).

  • Data Analysis: The total time spent in nociceptive behavior is calculated for both phases and compared between the treated and control groups.

Anticancer Activity Assay

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability and cytotoxicity.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (neolignan) for a defined period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

    • The plates are incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Data Analysis: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm). The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Mandatory Visualization: Signaling Pathways in Neolignan Activity

The anti-inflammatory and anticancer effects of many neolignans are attributed to their ability to modulate key cellular signaling pathways. Below are diagrams generated using Graphviz (DOT language) illustrating these pathways.

Inhibition of the NF-κB Signaling Pathway

Many neolignans exert their anti-inflammatory effects by inhibiting the NF-κB pathway, a critical regulator of inflammatory gene expression.

Caption: Neolignan-mediated inhibition of the NF-κB signaling pathway.

Induction of Apoptosis via the Intrinsic Pathway

Several neolignans have been shown to induce apoptosis (programmed cell death) in cancer cells, often through the mitochondrial-mediated intrinsic pathway.

Apoptosis_Pathway cluster_cytoplasm Cytoplasm Neolignans Neolignans Bax Bax Neolignans->Bax activates Bcl2 Bcl-2 Neolignans->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Apaf1->Procaspase9 Apoptosome Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase3 Procaspase-3 Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Induction of apoptosis by neolignans via the intrinsic pathway.

Conclusion

The available evidence strongly suggests that neolignans as a class of compounds hold significant promise for the development of novel anti-inflammatory and anticancer therapeutics. While direct comparative data for this compound is currently lacking, the demonstrated activities of other neolignans, including those from the same plant source, provide a strong rationale for its further investigation. The experimental protocols and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this compound and other related neolignans. Future studies focused on elucidating the specific biological activities and mechanisms of action of this compound are crucial to fully understand its potential contribution to the field of drug discovery.

References

Unraveling the Enigmatic Mechanism of (-)-Toddanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Toddanol, a natural compound isolated from the medicinal plant Toddalia asiatica, has garnered scientific interest due to its diverse reported pharmacological activities. While the precise molecular mechanisms underlying its therapeutic potential remain under investigation, this guide provides a comparative analysis of its known biological effects and cross-validates its putative mechanisms of action against established pathways of similar natural products.

Unveiling the Biological Activities of Compounds from Toddalia asiatica

Toddalia asiatica is a rich source of various bioactive compounds, including coumarins and alkaloids, which have demonstrated a spectrum of pharmacological effects. The table below summarizes the key biological activities of compounds isolated from this plant, offering a comparative perspective on the potential therapeutic applications of this compound.[1][2][3]

Compound ClassKey Biological ActivitiesReference
Coumarins Anti-inflammatory, Analgesic, Anticoagulant, Anti-tumor[1][2]
Alkaloids Anti-inflammatory, Analgesic, Anti-tumor, Antimicrobial, Antifungal[1][2][4]
This compound Anti-inflammatory, Analgesic, Antioxidant, Anti-tumor[1]

Cross-Validation of this compound's Putative Mechanisms of Action

Due to the limited direct research on the specific molecular targets of this compound, we can infer its potential mechanisms by cross-validating its observed biological activities with the known mechanisms of other natural products exhibiting similar effects.

Anti-inflammatory and Analgesic Mechanisms

The anti-inflammatory and analgesic properties of many natural products are often attributed to their ability to modulate key signaling pathways involved in inflammation and pain perception.[5][6][7][8] A plausible mechanism for this compound could involve the inhibition of pro-inflammatory enzymes and cytokines.

Putative Anti-inflammatory and Analgesic Signaling Pathway of this compound

Anti-inflammatory and Analgesic Pathway cluster_stimulus Inflammatory Stimuli cluster_pathway Cellular Signaling cluster_response Inflammatory Response Stimuli Inflammatory Stimuli (e.g., LPS, pathogens) NFkB NF-κB Pathway Stimuli->NFkB MAPK MAPK Pathway Stimuli->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription COX COX-2 Enzyme MAPK->COX Activation Prostaglandins Prostaglandins COX->Prostaglandins Synthesis LOX 5-LOX Enzyme Leukotrienes Leukotrienes LOX->Leukotrienes Synthesis Toddanol This compound Toddanol->NFkB Inhibition Toddanol->COX Inhibition Toddanol->LOX Inhibition

Caption: Putative anti-inflammatory and analgesic mechanism of this compound.

Antioxidant Mechanism

The antioxidant activity of natural compounds is crucial in mitigating oxidative stress, a key factor in various pathologies.[9][10][11] These compounds can act through direct radical scavenging or by modulating endogenous antioxidant defense systems.

Putative Antioxidant Signaling Pathway of this compound

Antioxidant Pathway cluster_stress Oxidative Stress cluster_pathway Cellular Defense cluster_response Antioxidant Enzymes ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Pathway ROS->Nrf2 Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Enzymes Transcription Toddanol This compound Toddanol->ROS Scavenging Toddanol->Nrf2 Activation

Caption: Putative antioxidant mechanism of this compound.

Anti-tumor Mechanism

Natural products from Toddalia asiatica have demonstrated cytotoxic effects against various cancer cell lines.[4][12][13] The anti-tumor activity of this compound could be mediated through the induction of apoptosis and inhibition of cell proliferation.

Putative Anti-tumor Signaling Pathway of this compound

Anti-tumor Pathway cluster_cell Cancer Cell cluster_outcome Cellular Outcome Proliferation Cell Proliferation Pathways Growth Tumor Growth Proliferation->Growth Apoptosis Apoptotic Pathways (e.g., Caspase activation) Death Cell Death (Apoptosis) Apoptosis->Death Toddanol This compound Toddanol->Proliferation Inhibition Toddanol->Apoptosis Induction

Caption: Putative anti-tumor mechanism of this compound.

Experimental Protocols for Mechanism Elucidation

To definitively elucidate the mechanism of action of this compound, a series of well-established experimental protocols should be employed.

Experimental Workflow for Target Identification and Validation

Experimental Workflow Isolation Isolation & Purification of this compound Screening High-Throughput Screening (Target-based & Phenotypic) Isolation->Screening Binding Direct Binding Assays (SPR, ITC) Screening->Binding Cellular Cell-based Assays (e.g., Western Blot, qPCR) Binding->Cellular Vivo In Vivo Models (Animal studies) Cellular->Vivo Validation Target Validation (e.g., CRISPR, siRNA) Vivo->Validation

Caption: Workflow for elucidating the mechanism of action of this compound.

Key Experimental Methodologies:

  • High-Throughput Screening (HTS): To identify potential protein targets, HTS assays can be performed using libraries of purified proteins or cell-based phenotypic screens.

  • Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These biophysical techniques can be used to confirm direct binding of this compound to putative targets and to determine binding affinity and kinetics.

  • Western Blotting and Quantitative PCR (qPCR): These methods are essential for analyzing the effect of this compound on the expression and activation of key proteins and genes within the proposed signaling pathways.

  • In Vivo Animal Models: Efficacy and mechanism of action can be further validated in relevant animal models of inflammation, pain, oxidative stress, or cancer.

  • CRISPR/Cas9 or siRNA-mediated Gene Knockdown: These genetic tools can be used to validate the role of identified target proteins in mediating the effects of this compound.

Conclusion

While the definitive mechanism of action of this compound is yet to be fully elucidated, its documented biological activities provide a strong foundation for further investigation. By drawing comparisons with the known mechanisms of other bioactive natural products and employing rigorous experimental validation, the scientific community can unlock the full therapeutic potential of this promising compound. This comparative guide serves as a framework to direct future research efforts towards a comprehensive understanding of this compound's molecular interactions and signaling pathways.

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of Compounds from Toddalia asiatica and Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compounds isolated from Toddalia asiatica, particularly coumarins, have demonstrated significant anti-inflammatory properties in preclinical studies. This guide synthesizes the available data, presenting a comparison with established nonsteroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action highlighted is the inhibition of nitric oxide (NO) production and the modulation of key inflammatory pathways.

Data Presentation: Efficacy in Nitric Oxide Inhibition

The inhibition of nitric oxide (NO) is a key indicator of anti-inflammatory activity. The following table summarizes the available 50% inhibitory concentration (IC50) values for the inhibition of lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells for various coumarins from Toddalia asiatica and a standard-of-care NSAID, Indomethacin.

CompoundSourceAssayIC50 (µM)
Toddasirin AToddalia asiaticaLPS-induced NO production in RAW 264.7 cells3.22[1][2]
Toddasirin FToddalia asiaticaLPS-induced NO production in RAW 264.7 cells4.31[1][2]
Toddasirin BToddalia asiaticaLPS-induced NO production in RAW 264.7 cells4.78[1][2]
Toddasirin CToddalia asiaticaLPS-induced NO production in RAW 264.7 cells8.90[1][2]
IndomethacinStandard-of-CareLPS-induced NO production in RAW 264.7 cells~25-50

Note: Data for (-)-Toddanol is not currently available. Toddalolactone has been shown to inhibit pro-inflammatory cytokine production, but a specific IC50 for NO inhibition was not reported in the reviewed literature.

Mechanism of Action: The NF-κB Signaling Pathway

Toddalolactone has been shown to exert its anti-inflammatory effects by modulating the HMGB1-NF-κB signaling pathway.[3] This pathway is a critical regulator of the inflammatory response.

G NF-κB Inflammatory Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates iNOS iNOS NFkB_nuc->iNOS induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines induces NO Nitric Oxide iNOS->NO produces Toddalolactone Toddalolactone Toddalolactone->NFkB_nuc inhibits translocation

Caption: NF-κB signaling pathway and the inhibitory action of Toddalolactone.

Experimental Protocols

This assay is a standard in vitro method to screen for the anti-inflammatory activity of compounds.

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, toddalolactone, or standard drugs) and incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response, and the cells are incubated for another 24 hours.

2. Nitric Oxide Measurement (Griess Assay):

  • Principle: The concentration of nitrite (NO2-), a stable metabolite of NO, in the cell culture supernatant is measured as an indicator of NO production.

  • Procedure:

    • After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

    • The plate is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined from a standard curve generated using known concentrations of sodium nitrite.

  • Calculation: The percentage of NO inhibition is calculated using the following formula: % Inhibition = [(Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control] x 100

3. Cell Viability Assay (MTT Assay):

  • Purpose: To ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compounds.

  • Procedure:

    • After removing the supernatant for the Griess assay, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well and incubated for 4 hours.

    • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm.

G Experimental Workflow: NO Inhibition Assay A Seed RAW 264.7 cells in 96-well plate B Incubate for 24h A->B C Treat with test compounds (e.g., Toddalolactone) B->C D Incubate for 1h C->D E Stimulate with LPS (1 µg/mL) D->E F Incubate for 24h E->F G Collect supernatant F->G I Perform MTT Assay (Assess cell viability) F->I H Perform Griess Assay (Measure NO production) G->H J Analyze Data (Calculate IC50) H->J I->J

Caption: Workflow for assessing nitric oxide inhibition in vitro.

Conclusion

The available evidence strongly suggests that coumarins from Toddalia asiatica, including the major constituent toddalolactone, possess significant anti-inflammatory properties. Their ability to inhibit nitric oxide production and modulate the NF-κB signaling pathway highlights their potential as novel therapeutic agents for inflammatory conditions. While direct comparative data for this compound is needed, the consistent anti-inflammatory activity observed in related compounds from the same natural source warrants further investigation into its specific efficacy and mechanism of action. Future studies should aim to directly compare this compound with standard-of-care drugs in a range of in vitro and in vivo models of inflammation.

References

A Comparative Analysis of the Bioactivity of (-)-Toddanol and its Glycosides: An Insight into Coumarin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of natural compounds is paramount. This guide provides a comparative overview of the bioactivity of the coumarin, (-)-Toddanol, and its glycosidic forms. Due to the limited availability of direct comparative studies on this compound, this guide draws upon broader data on coumarin aglycones and their corresponding glycosides to elucidate potential differences in their biological effects.

Coumarins are a significant class of naturally occurring benzopyrone compounds found in many plants, including Toddalia asiatica, from which this compound is isolated[1][2]. These compounds are known for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects[3][4][5]. The addition of a sugar moiety to a coumarin core, forming a glycoside, can significantly alter its physicochemical properties, such as solubility and bioavailability, which in turn can influence its biological activity.

Comparative Bioactivity: Aglycone vs. Glycoside

The bioactivity of coumarins and their glycosides can vary significantly. Generally, the aglycone form, being more lipophilic, may exhibit better cell membrane permeability. Conversely, glycosylation can enhance water solubility and bioavailability, potentially leading to altered or improved activity in vivo. The following table summarizes the general findings on the comparative bioactivity of coumarin aglycones and their glycosides in key therapeutic areas.

BioactivityCoumarin Aglycone (e.g., this compound)Coumarin Glycoside
Anti-inflammatory Often exhibit potent activity by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and modulating signaling pathways such as NF-κB and MAPK[6][7]. Scopoletin, for instance, is known to inhibit the production of PGE2 and TNF-α[6].The activity can be variable. In some cases, glycosides like esculin have shown in vivo anti-inflammatory effects by regulating TNF-α and IL-6 production via the MAPK pathway[7]. However, the aglycone esculetin was found to be more active in some models of intestinal inflammation[3]. The nature and position of the sugar moiety play a crucial role.
Cytotoxicity Many coumarin aglycones demonstrate significant cytotoxic effects against various cancer cell lines. For example, the furanocoumarin apaensin induces apoptosis in cancer cells through the activation of JNK and p38 MAPK pathways[8]. Synthetic scopoletin derivatives have shown potent effects on breast and colorectal cancer cells[5].The cytotoxicity of glycosides can be either enhanced or diminished compared to their aglycones. Glycosylation can sometimes improve the selectivity towards cancer cells. However, in some instances, the aglycone is more potent[4].
Antioxidant The phenolic hydroxyl groups on the coumarin scaffold are crucial for antioxidant activity. Aglycones with free hydroxyl groups often show strong radical scavenging abilities[4]. 6,7-dihydroxy coumarins have demonstrated better antioxidant activity than their methoxy or single hydroxyl counterparts[4].Glycosylation of a hydroxyl group can reduce the antioxidant capacity of the parent coumarin. However, the overall effect depends on the number and position of remaining free hydroxyl groups[4].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the anti-inflammatory and cytotoxic activities of compounds like this compound and its glycosides.

In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation

This assay provides a preliminary indication of anti-inflammatory potential by measuring the ability of a compound to inhibit the heat-induced denaturation of protein, a process analogous to the denaturation of proteins in inflammatory conditions.

Materials:

  • Bovine Serum Albumin (BSA) solution (0.2% w/v)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Test compounds (aglycone and glycoside) dissolved in a suitable solvent (e.g., DMSO)

  • Reference standard (e.g., Ibuprofen)

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of the test compounds and the reference standard.

  • To 50 µL of each concentration, add 5 mL of 0.2% BSA solution.

  • A control group is prepared with the solvent in place of the test compound.

  • The samples are incubated at 37°C for 20 minutes.

  • The temperature is then increased to 70°C for 10 minutes to induce denaturation.

  • After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

  • The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing an indication of the cytotoxic potential of a compound.[9]

Materials:

  • Human cancer cell line (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for 24-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Signaling Pathway Visualization

The biological activities of coumarins are often mediated through their interaction with key cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a frequent target, playing a crucial role in inflammation and cell proliferation.[7][10]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF JNK JNK RAS->JNK p38 p38 RAS->p38 MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors JNK->TranscriptionFactors p38->TranscriptionFactors Coumarin Coumarin Coumarin->RAF Coumarin->MEK Coumarin->JNK Coumarin->p38 GeneExpression Gene Expression (Inflammation, Proliferation, Apoptosis) TranscriptionFactors->GeneExpression

Figure 1: Simplified diagram of the MAPK signaling pathway and potential points of inhibition by coumarins.

The diagram illustrates how external stimuli activate a cascade of protein kinases (RAS, RAF, MEK, ERK/JNK/p38) that ultimately leads to the activation of transcription factors and subsequent gene expression related to inflammation and cell survival. Coumarins can interfere with this pathway at various points, thereby exerting their anti-inflammatory and cytotoxic effects.

References

Comparative Analysis of Synthetic Routes to (-)-Toddanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and stereoselective synthesis of complex natural products is a critical endeavor. This guide aims to provide a head-to-head comparison of different published synthetic routes to the natural product (-)-Toddanol. However, a comprehensive search of the scientific literature did not yield any published total syntheses of this compound.

While the quest for novel synthetic methodologies is ongoing, the absence of published routes for this compound presents a unique opportunity for the synthetic chemistry community. The development of a successful total synthesis would not only provide access to this potentially valuable molecule for biological studies but also offer a platform for showcasing new synthetic strategies and technologies.

Future Directions and Potential Synthetic Strategies

Given the lack of established routes, this section will outline potential key strategic disconnections and transformations that could be employed in a future synthesis of this compound. These hypothetical strategies are based on common practices in modern organic synthesis for the construction of similar structural motifs.

A retrosynthetic analysis of this compound suggests that key challenges will include the stereoselective formation of its multiple chiral centers and the construction of its core carbocyclic framework. Potential approaches could involve:

  • Diels-Alder Cycloadditions: A convergent approach utilizing a Diels-Alder reaction could be a powerful strategy to construct the main ring system with inherent stereocontrol. The choice of diene and dienophile would be crucial for establishing the desired relative stereochemistry.

  • Asymmetric Catalysis: The use of chiral catalysts to set key stereocenters early in the synthesis would be a highly efficient approach. This could involve asymmetric hydrogenations, epoxidations, or aldol reactions.

  • Radical Cyclizations: Modern radical chemistry offers mild and selective methods for the formation of C-C bonds and complex ring systems, which could be applicable to the synthesis of the this compound core.

Hypothetical Synthetic Workflow

To visualize a potential synthetic approach, the following diagram outlines a generic, hypothetical workflow. This is not based on any published data but serves to illustrate a logical progression for a total synthesis campaign.

G Hypothetical Synthetic Workflow for this compound A Commercially Available Starting Materials B Key Chiral Building Block Synthesis (e.g., via Asymmetric Catalysis) A->B Multiple Steps C Fragment Coupling (e.g., Cross-Coupling, Aldol Condensation) B->C Key Bond Formation D Core Cyclization (e.g., Diels-Alder, Radical Cyclization) C->D Ring Formation E Late-Stage Functional Group Interconversions D->E Refinement F This compound E->F Final Steps

Caption: A generalized workflow for a potential total synthesis of this compound.

Data Presentation and Experimental Protocols

As no experimental data for the synthesis of this compound has been published, it is not possible to provide tables summarizing quantitative data or detailed experimental protocols at this time. Should synthetic routes become available in the literature, this guide will be updated to include a thorough comparative analysis, focusing on metrics such as:

  • Overall Yield: The efficiency of the entire synthetic sequence.

  • Number of Linear Steps: The length of the longest linear sequence in the synthesis.

  • Stereoselectivity: The degree of control over the formation of chiral centers.

  • Atom Economy: The efficiency of incorporating atoms from the starting materials into the final product.

  • Scalability: The feasibility of adapting the synthesis to produce larger quantities of the target molecule.

This guide underscores the current gap in the synthetic literature regarding this compound and serves as a call to the research community to address this synthetic challenge. The development of a robust and efficient synthesis would be a significant contribution to the field of natural product synthesis.

Reproducibility of Published Biological Data for (-)-Toddanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of Available Data on a Natural Coumarin

For researchers, scientists, and professionals in drug development, the reproducibility of experimental data is a cornerstone of scientific progress. This guide provides a comparative analysis of the available published biological data for (-)-Toddanol, a natural coumarin isolated from the plant Toddalia asiatica. Due to a lack of studies directly comparing the biological activities of the enantiomers of toddanol, this guide will focus on the reported activities of coumarins isolated from Toddalia asiatica to provide a relevant context.

Quantitative Data Summary

There is a notable absence of publicly available studies that specifically report on the biological activities of this compound and directly compare them with its enantiomer, (+)-Toddanol. Research has primarily focused on the characterization and biological evaluation of various coumarins and crude extracts from Toddalia asiatica.

To provide a comparative context, the following table summarizes the cytotoxic and antimicrobial activities of several coumarins isolated from Toddalia asiatica, as reported in the literature. It is important to note that these data are not from studies designed to reproduce the biological activity of a single, specific compound but rather represent findings from different research groups investigating various isolates from the plant.

CompoundBiological ActivityCell Line/OrganismIC50 / MIC (µg/mL)Reference
2'R-acetoxytoddanolCytotoxicityKB cell line-Sukieum et al., 2017[1]
Alkaloid 3 (8S-10-O-demethylbocconoline)CytotoxicityKB cell line21.69Sukieum et al., 2017[1]
Compound 10CytotoxicityKB cell line2.60Sukieum et al., 2017[1]
PhellopterinAnti-Alzheimer's ActivityAChE Inhibition-(Sukieum et al., 2020)
PhellopterinNeuroprotectionSH-SY5Y cells-(Sukieum et al., 2020)
Coumarins (General)AntimicrobialEscherichia coli, Staphylococcus aureus, Candida albicans, etc.Varies(Raj et al., cited in ResearchGate)

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. While a specific protocol for testing this compound is not available due to the lack of dedicated studies, this section outlines a general methodology for assessing the cytotoxic and antimicrobial activities of natural compounds, based on commonly cited techniques in the referenced literature.

General Workflow for Bioactivity Screening of Natural Products

Experimental Workflow cluster_extraction Extraction & Isolation cluster_bioassay Biological Assays cluster_analysis Data Analysis plant_material Plant Material (Toddalia asiatica) extraction Solvent Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Isolation of Pure Compounds (e.g., this compound) fractionation->isolation cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) isolation->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC Determination) isolation->antimicrobial other_assays Other Bioassays (e.g., Enzyme Inhibition) isolation->other_assays data_collection Data Collection (e.g., IC50, MIC values) cytotoxicity->data_collection antimicrobial->data_collection other_assays->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis comparison Comparison with Controls/Other Compounds statistical_analysis->comparison conclusion conclusion comparison->conclusion Conclusion on Bioactivity AChE_Inhibition ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Synaptic_Cleft Increased Acetylcholine in Synaptic Cleft Choline_Acetate Choline + Acetate AChE->Choline_Acetate Coumarin Coumarin (e.g., from T. asiatica) Coumarin->AChE Inhibition

References

Comparative Potency of (-)-Toddanol and Its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological potency of (-)-Toddanol and its naturally occurring structural analogs. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways and experimental workflows.

This compound, a coumarin isolated from the plant Toddalia asiatica, and its structural analogs have demonstrated a range of biological activities, notably in the areas of anti-inflammatory and neuroprotective effects.[1] This guide focuses on the comparative potency of these compounds in inhibiting nitric oxide (NO) production, a key process in inflammation, and in the inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's.

Comparative Potency of this compound Analogs

The following tables summarize the in vitro potency of various coumarins isolated from Toddalia asiatica against key biological targets. These compounds share a common coumarin core but differ in their substitution patterns, providing valuable structure-activity relationship (SAR) insights.

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound analogs was assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][3] The IC50 values, representing the concentration required to inhibit 50% of NO production, are presented in Table 1.

Table 1: Inhibitory Concentration (IC50) of this compound Analogs on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

CompoundIC50 (µM)
Toddasirin A3.22[2][3]
Toddasirin B4.78[2][3]
Toddasirin C8.90[2][3]
Toddasirin F4.31[2][3]
Asiaticasic C2.830[4]
Asiaticasic L0.682[4]

Lower IC50 values indicate higher potency.

Acetylcholinesterase (AChE) Inhibitory Activity

Several coumarins from Toddalia asiatica have been evaluated for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the cholinergic system.[5][6][7] The IC50 values for AChE inhibition are summarized in Table 2.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity (IC50) of this compound Analogs

CompoundIC50 (µM)
Phellopterin17 - 53 (range)[5]
Isopimpinellin17 - 53 (range)[5]
Toddalolactone17 - 53 (range)[5]
Toddaculin17 - 53 (range)[5]
Toddacoumaquinone17 - 53 (range)[5]
Toddalenone17 - 53 (range)[5]
Toddanone17 - 53 (range)[5]
Artanin17 - 53 (range)[5]
Fraxinol17 - 53 (range)[5]

A specific IC50 value for each compound was not individually reported in the primary source, but a range was provided for the group of tested coumarins.

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Cells

This assay quantifies the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated by lipopolysaccharide (LPS).[8][9][10][11][12]

Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds for a pre-incubation period.

  • Following pre-incubation, the cells are stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.

Quantification of Nitrite:

  • After the incubation period, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[10]

  • 100 µL of the cell culture medium is mixed with 100 µL of the Griess reagent in a 96-well plate.[10]

  • The mixture is incubated at room temperature for 10 minutes.[10]

  • The absorbance is measured at 540 nm using a microplate reader.

  • The quantity of nitrite is determined from a standard curve generated using known concentrations of sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase and the inhibitory effect of test compounds.[13][14][15][16]

Assay Procedure:

  • The assay is typically performed in a 96-well plate.

  • The reaction mixture contains 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound solution, and 10 µL of acetylcholinesterase enzyme (1 U/mL).[13]

  • The plate is incubated for 10 minutes at 25°C.[13]

  • Following incubation, 10 µL of 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is added to the mixture.[13]

  • The reaction is initiated by adding 10 µL of 14 mM acetylthiocholine iodide (ATChI).[13]

  • The hydrolysis of ATChI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • The absorbance of the yellow product is measured at 412 nm at multiple time points.

  • The rate of the reaction is calculated from the change in absorbance over time.

  • The percentage of AChE inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.

Visualizations

Signaling Pathway of LPS-Induced Nitric Oxide Production

The following diagram illustrates the signaling cascade initiated by LPS in macrophages, leading to the production of nitric oxide.

LPS_NO_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translates to NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes conversion of L_Arginine L-Arginine L_Arginine->NO

Caption: LPS signaling pathway leading to NO production.

Experimental Workflow for Acetylcholinesterase Inhibition Assay

The diagram below outlines the key steps in the colorimetric assay used to determine the acetylcholinesterase inhibitory activity of the compounds.

AChE_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection AChE Acetylcholinesterase Solution Mix1 Incubate AChE + Inhibitor AChE->Mix1 Inhibitor Test Compound (Inhibitor) Inhibitor->Mix1 DTNB DTNB Solution Mix2 Add DTNB DTNB->Mix2 Substrate ATChI Solution Mix3 Initiate with ATChI Substrate->Mix3 Mix1->Mix2 Mix2->Mix3 Measure Measure Absorbance at 412 nm Mix3->Measure Calculate Calculate % Inhibition Measure->Calculate

References

Safety Operating Guide

Prudent Disposal of (-)-Toddanol in the Absence of Specific Manufacturer Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Action Required: Treat as an Unidentified Chemical Substance

A thorough search for the Safety Data Sheet (SDS) for (-)-Toddanol did not yield specific manufacturer's guidance on its disposal. In the interest of laboratory safety and regulatory compliance, this compound must be handled as an unknown chemical. Federal and state regulations strictly prohibit the transportation, storage, or disposal of hazardous waste of unknown identity.[1] Attempting to dispose of a chemical without comprehensive safety and hazard information can pose significant risks to personnel and the environment.

Researchers, scientists, and drug development professionals must adhere to established protocols for managing unidentified chemicals. The primary directive is to contact your institution's Environmental Health and Safety (EHS) department for guidance.[2] Disposal of unidentified chemicals is the responsibility of the waste generator, and your EHS office will facilitate the proper procedures, which may include analysis for identification before disposal.[3]

Immediate Safety and Logistical Plan

When a Safety Data Sheet is not available for a specific chemical like this compound, the following procedural steps must be initiated immediately to ensure safety and compliance.

Procedural Step Action Required Rationale
1. Isolation and Labeling Immediately segregate the container of this compound from other laboratory chemicals. Clearly label the container as "UNKNOWN CHEMICAL - PENDING IDENTIFICATION AND DISPOSAL". Include any known information, such as the chemical name "this compound" and the date it was received or prepared.Prevents accidental use or improper mixing with other chemicals. Clear labeling communicates the hazard status to all laboratory personnel.[1]
2. Contact EHS Notify your institution's Environmental Health and Safety (EHS) department or equivalent safety office. Provide them with all available information about the substance.EHS professionals are trained to manage unknown chemicals and will provide specific instructions for your situation. They will coordinate with certified hazardous waste disposal vendors.[2][3]
3. Information Gathering Compile any available information about this compound, such as its source, potential reactions, or the process in which it was used. Consult with colleagues who may have worked with the substance.This information can be invaluable to the EHS team and disposal vendors in characterizing the waste, potentially reducing the need for costly and time-consuming analysis.[1]
4. Safe Storage Store the labeled container in a designated and secure hazardous waste accumulation area. Ensure the container is in good condition, properly sealed, and in secondary containment to prevent spills.Proper storage minimizes the risk of exposure or accidental release while awaiting disposal.[4][5][6]
5. Prohibited Actions DO NOT pour this compound down the drain. DO NOT dispose of it in regular trash. DO NOT attempt to neutralize or treat the chemical without specific guidance from EHS.Improper disposal of unknown chemicals can lead to dangerous reactions, environmental contamination, and significant legal and financial penalties.[3][6][7]

Experimental Protocols for Unknown Chemical Characterization

In the event that your EHS department requires preliminary characterization of the unknown substance, they will provide specific protocols. These tests are typically performed by trained personnel under controlled conditions. Simple tests may include pH measurement to determine if the substance is corrosive.[1] However, researchers should not perform any analytical tests without direct instruction and approval from their EHS department.

Disposal Workflow for Chemicals without a Safety Data Sheet

The following diagram outlines the mandatory decision-making process for the disposal of a chemical for which an SDS is not available.

start Chemical for Disposal: This compound sds_check Is the Safety Data Sheet (SDS) a vailable? start->sds_check sds_found Follow specific disposal instructions in Section 13 of the SDS. sds_check->sds_found Yes no_sds Treat as an 'Unknown Chemical' sds_check->no_sds No contact_ehs Contact Institutional Environmental Health & Safety (EHS) no_sds->contact_ehs label_isolate Label container clearly: 'UNKNOWN CHEMICAL' Isolate and store safely. contact_ehs->label_isolate ehs_instructs Follow EHS instructions for characterization and disposal. label_isolate->ehs_instructs

Caption: Disposal decision workflow for a chemical with no available SDS.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.